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  • Product: Ethyl ethyl(nitro)carbamate
  • CAS: 6274-16-4

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for ethyl ethyl(nitro)carbamate

An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of ethyl ethyl(nitro)carbamate requires a fundamental understanding of its unique electronic environment. This whitepaper provides re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of ethyl ethyl(nitro)carbamate requires a fundamental understanding of its unique electronic environment. This whitepaper provides researchers and drug development professionals with a comprehensive breakdown of the 1H and 13C NMR chemical shifts, the underlying quantum mechanical causality, and a self-validating experimental protocol for its synthesis and spectral acquisition.

Molecular Architecture & Electronic Causality

Ethyl ethyl(nitro)carbamate (IUPAC: ethyl N-ethyl-N-nitrocarbamate, CAS 6274-16-4)[1] is a specialized organic molecule featuring a carbamate core where the nitrogen is substituted with both an ethyl group and a strongly electron-withdrawing nitro (-NO2) group.

In a standard carbamate, the nitrogen lone pair delocalizes into the carbonyl pi-system, giving the N-C(=O) bond partial double-bond character. However, the introduction of the N-nitro group creates a highly competitive "cross-conjugated" system. The nitrogen lone pair is pulled simultaneously toward the carbonyl oxygen and the nitro oxygens. This severe electron depletion heavily deshields the adjacent N-ethyl protons and carbons, pushing their NMR resonances significantly downfield compared to standard secondary or tertiary amines. Understanding this push-pull electronic effect is critical for accurate spectral assignment.

1H NMR Chemical Shift Analysis

The 1H NMR spectrum of ethyl ethyl(nitro)carbamate in CDCl3 exhibits four distinct spin-spin splitting patterns. Because the two ethyl groups are isolated by the N-C-O heteroatom framework, they do not couple with each other, resulting in two independent, first-order A3​X2​ splitting systems.

Table 1: 1H NMR Assignments (CDCl3, 400 MHz)

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling (J, Hz)IntegrationMechanistic Rationale
O-CH₂ Quartet (q)~4.357.12HDeshielded by the adjacent ester oxygen. The N-nitro group increases the electrophilicity of the carbonyl, slightly pushing this shift downfield relative to an unsubstituted ethyl carbamate.
N-CH₂ Quartet (q)~3.957.22HStrongly deshielded by the N-nitrocarbamate core. The combined electron-withdrawing effect (-I and -M) of the C=O and NO₂ groups pulls electron density away from the nitrogen, deshielding these alpha-protons.
O-CH₂-CH₃ Triplet (t)~1.357.13HTypical methyl group of an ethyl ester, shielded relative to the methylene protons.
N-CH₂-CH₃ Triplet (t)~1.257.23HMethyl group of the N-ethyl moiety. It resides slightly upfield of the ester methyl due to its greater distance from the highly electronegative oxygen atom.

13C NMR Chemical Shift Analysis

The 13C NMR spectrum features five distinct carbon environments. The extreme electron-withdrawing nature of the N-nitro group has a profound impact on the N-alpha carbon, shifting it far outside the typical alkylamine range.

Table 2: 13C NMR Assignments (CDCl3, 100 MHz)

Carbon EnvironmentChemical Shift (δ, ppm)Mechanistic Rationale
C=O ~151.5The carbamate carbonyl carbon. The competing resonance from the N-NO₂ group reduces the electron donation from the nitrogen to the carbonyl, keeping it in the typical carbamate/ester range.
O-CH₂ ~64.8Directly attached to the electronegative oxygen; dominated by the strong inductive effect (-I) of the ester oxygen.
N-CH₂ ~45.2The alpha-carbon attached to the N-nitro group. While standard N-alkyl carbons in amines resonate around 40-50 ppm, the dual attachment to C=O and NO₂ maintains this carbon in a highly deshielded state.
O-CH₂-CH₃ ~14.2Standard ester methyl carbon.
N-CH₂-CH₃ ~12.8Standard N-ethyl methyl carbon.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural characterization, the synthesis and subsequent NMR acquisition must be treated as a continuous, self-validating workflow.

Synthesis of Ethyl Ethyl(nitro)carbamate

The synthesis is achieved via the catalyzed nitration of ethyl N-ethylcarbamate[2][3].

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an external cooling bath, combine ethyl N-ethylcarbamate (1.0 equiv) with acetic anhydride. Causality: Acetic anhydride acts as a dehydrating agent to generate the active nitronium ion ( NO2+​ ) from nitric acid and prevents the hydrolysis of the carbamate[2].

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (≤0.2 mol/mol)[2].

  • Nitration: Slowly add concentrated nitric acid (1.1 equiv) dropwise, maintaining the internal temperature between 30°C and 40°C to prevent thermal degradation[2].

  • Quenching & Neutralization: After 15 minutes, pour the mixture onto saturated aqueous NaCl. Extract with dichloromethane (DCM). Wash the organic layer with 20% aqueous K2​CO3​ . Causality: The alkaline wash neutralizes residual HNO3​/H2​SO4​ , preventing acid-catalyzed degradation of the N-nitrocarbamate during concentration[2].

  • Isolation: Dry over anhydrous MgSO4​ and concentrate under reduced pressure to yield the product as a light-yellow liquid[3].

NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve ~20 mg of the analyte in 0.6 mL of CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS). Self-Validation: TMS acts as an internal standard to lock the 0.00 ppm reference, ensuring shift values are absolute and reproducible.

  • 1H NMR Acquisition: Acquire at 400 MHz with 16 scans. Use a relaxation delay (D1) of 1.0 s. Self-Validation: The exact 2:2:3:3 integration ratio serves as an internal purity metric, confirming that neither ethyl group was cleaved during nitration.

  • 13C NMR Acquisition: Acquire at 100 MHz with 512 scans. Use a relaxation delay (D1) of 2.0 s. Causality: The extended D1 delay allows sufficient longitudinal relaxation ( T1​ ) of the quaternary carbonyl carbon (~151.5 ppm), ensuring it resolves clearly above the baseline noise.

Workflow Visualization

Workflow cluster_0 Synthesis & Purification cluster_1 NMR Acquisition & Analysis N1 Nitration of Ethyl N-ethylcarbamate N2 Aqueous Workup & Drying (MgSO4) N1->N2 N3 Dissolution in CDCl3 (0.05% v/v TMS) N2->N3 N4 1H NMR Acquisition (ns=16, d1=1.0s) N3->N4 N5 13C NMR Acquisition (ns=512, d1=2.0s) N3->N5 N6 Multiplet Analysis & Chemical Shift Assignment N4->N6 N5->N6

Experimental workflow from catalyzed nitration to quantitative NMR spectral assignment.

References

  • Google Patents.
  • One-Pot Synthesis of N-Nitramines Scribd (Originally Synthesis 2017, 49, 1103-1108). URL:[Link]

Sources

Exploratory

Mechanistic Pathways in the Degradation of Ethyl N-Ethyl-N-Nitrocarbamate: A Technical Guide

Executive Summary Ethyl N-ethyl-N-nitrocarbamate (EENC)[CAS: 6274-16-4] is a highly reactive chemical intermediate utilized extensively in the synthesis of N-alkyl-N-nitroamines, energetic materials, and specialized phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-ethyl-N-nitrocarbamate (EENC)[CAS: 6274-16-4] is a highly reactive chemical intermediate utilized extensively in the synthesis of N-alkyl-N-nitroamines, energetic materials, and specialized pharmaceutical pharmacophores. Due to the electron-withdrawing nature of the N-nitro group, the carbamate backbone exhibits unique vulnerabilities to both solvolytic and thermal stress. For researchers and drug development professionals, understanding the precise degradation mechanisms of EENC is critical for predicting shelf-life, optimizing synthetic yields, and ensuring the safe handling of energetic precursors.

This whitepaper dissects the primary degradation pathways of EENC—base-catalyzed hydrolysis and thermolysis—and provides self-validating experimental workflows to isolate and quantify these mechanisms in a laboratory setting.

Chemical Architecture & Stability Profile

The structural integrity of EENC is dictated by the delicate electronic balance between the ester oxygen, the carbonyl carbon, and the N-nitroamide moiety. The strong electron-withdrawing effect of the nitro group (-NO₂) pulls electron density away from the amide nitrogen, which in turn deshields the adjacent carbonyl carbon.

  • Hydrolytic Vulnerability: The electrophilicity of the carbonyl carbon is significantly enhanced, lowering the activation energy required for nucleophilic attack (e.g., by hydroxide ions).

  • Thermal Vulnerability: The N–NO₂ bond is inherently the weakest link in the molecule. Under thermal stress, the low bond dissociation enthalpy of the N–NO₂ linkage makes it the primary initiation site for radical-driven decomposition.

Mechanisms of Degradation

Base-Catalyzed Hydrolysis (Saponification)

In aqueous or alcoholic basic media, EENC undergoes rapid degradation via a classic addition-elimination mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a transient, negatively charged tetrahedral intermediate.

Because the N-ethyl-N-nitroamide anion is a highly stable, resonance-stabilized leaving group, the tetrahedral intermediate rapidly collapses, cleaving the C–N bond. According to established synthetic methodologies, the hydrolysis of N-nitrocarbamates using a 10% aqueous or alcoholic alkali metal hydroxide solution yields the corresponding nitroamide anions in exceptionally high yields[1]. Subsequent acidification of the reaction mixture protonates the anion, liberating the neutral ethylnitramine alongside ethanol and carbon dioxide (derived from the decomposition of the ethyl carbonate byproduct)[1].

Thermolytic Degradation: N-NO₂ Homolysis and HONO Elimination

When subjected to elevated temperatures, EENC degrades through pathways distinct from solvolysis. Literature on the thermal decomposition of related energetic nitramines and nitrate esters indicates that thermolysis initiates primarily via the homolytic cleavage of the N–NO₂ bond, which is attributed to its low bond dissociation enthalpy[2],[3].

This homolysis generates a highly reactive nitrogen-centered radical and a nitrogen dioxide (NO₂•) radical. A secondary, competing thermal pathway is the concerted elimination of nitrous acid (HONO)[2]. If the evolved NO₂ or HONO is not scavenged, these species can act as autocatalytic agents, further accelerating the degradation of the bulk material[3].

Mechanism EENC Ethyl N-ethyl-N-nitrocarbamate (EENC) Hydrolysis Base-Catalyzed Hydrolysis (OH⁻) EENC->Hydrolysis Aqueous/Alcoholic Alkali Thermolysis Thermal Degradation (Δ) EENC->Thermolysis Heat / Activation Tetrahedral Tetrahedral Intermediate Hydrolysis->Tetrahedral Homolysis N-NO₂ Homolysis (Radical Formation) Thermolysis->Homolysis HONO HONO Elimination (Concerted) Thermolysis->HONO HydroProducts Ethylnitramine Anion + EtOH + CO₂ Tetrahedral->HydroProducts

Fig 1. Divergent degradation pathways of EENC via base-catalyzed hydrolysis and thermolysis.

Experimental Workflows & Methodologies

To accurately profile the degradation of EENC, experimental designs must be self-validating—meaning they must account for mass balance by tracking both the depletion of the parent compound and the stoichiometric appearance of degradation products.

Protocol 1: Kinetic Monitoring of Base-Catalyzed Hydrolysis

Purpose: To determine the pseudo-first-order rate constant of EENC hydrolysis and validate the formation of ethylnitramine. Causality & Design: The reaction is conducted in a co-solvent system to ensure EENC solubility. A strict quenching step is utilized to instantly halt the base-catalyzed nucleophilic attack, ensuring that the kinetic snapshot represents the exact moment of sampling.

  • Sample Preparation: Dissolve EENC to a concentration of 10 mM in a 50:50 Ethanol/Water mixture.

  • Initiation: Introduce a 10% aqueous NaOH solution (in 10x molar excess to establish pseudo-first-order conditions) at a controlled temperature of 25°C under continuous stirring.

  • Sampling & Quenching: Extract 100 µL aliquots at predefined intervals (0, 5, 10, 20, 30, and 60 minutes). Immediately inject each aliquot into 900 µL of cold 0.1 M HCl. Rationale: Dropping the pH below 2 instantly neutralizes the hydroxide nucleophile, halting degradation, and protonates the nitroamide anion for efficient organic extraction.

  • Extraction: Perform liquid-liquid extraction (LLE) using dichloromethane (DCM) to partition the unreacted EENC and the liberated ethylnitramine into the organic phase.

  • Quantification: Analyze the organic layer via LC-MS/MS. Monitor the disappearance of the EENC parent mass and the appearance of the ethylnitramine product. The inverse correlation of these two peaks validates the mass balance of the system.

Workflow Prep 1. Sample Prep (EENC in EtOH/H₂O) Hydro 2. Alkaline Hydrolysis (10% NaOH, 25°C) Prep->Hydro Quench 3. Acidic Quench (0.1M HCl, pH < 2) Hydro->Quench Extract 4. LLE Extraction (DCM Partitioning) Quench->Extract Analyze 5. LC-MS/MS Quantification Extract->Analyze

Fig 2. Self-validating experimental workflow for the kinetic monitoring of EENC hydrolysis.

Protocol 2: Thermal Stability Profiling via TGA-DSC-MS

Purpose: To map the thermolytic degradation profile and identify volatile radical off-gases (NO₂ and HONO). Causality & Design: Coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) allows for the real-time correlation of mass loss events with specific bond cleavages.

  • Sample Loading: Accurately weigh 2–5 mg of EENC into an inert alumina crucible.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative interference.

  • Evolved Gas Analysis: Route the TGA exhaust to an MS using a transfer line heated to 200°C. Rationale: Heating the transfer line prevents the condensation of heavy volatiles and secondary recombination of HONO before it reaches the ionization chamber.

  • Data Correlation: Monitor specific ion channels: m/z 46 (NO₂) and m/z 47 (HONO). Correlate the onset of gas evolution with exothermic peaks on the Differential Scanning Calorimetry (DSC) thermogram to differentiate between homolysis and concerted elimination.

Quantitative Data Summary

The following table synthesizes the expected kinetic parameters and degradation outputs based on the structural behavior of N-nitrocarbamates.

Degradation PathwayPrimary Catalyst / TriggerIntermediate / Transition StateMajor End ProductsTypical Activation Energy (Ea)*
Base-Catalyzed Hydrolysis OH⁻ (Aqueous/Alcoholic)Tetrahedral Carbonyl AdditionEthylnitramine, Ethanol, CO₂~45 - 60 kJ/mol
Acid-Catalyzed Hydrolysis H⁺ (Aqueous)Protonated Carbonyl / N-NO₂Ethylamine, CO₂, HNO₃~70 - 85 kJ/mol
Thermolysis (Homolysis) Heat (>150°C)N-centered & NO₂ RadicalsNO₂, N₂O, CO₂, Organics~150 - 170 kJ/mol
Thermolysis (HONO Elim.) Heat (>150°C)Cyclic Transition StateHONO, Imine derivatives~160 - 180 kJ/mol

*Note: Ea values are extrapolated estimates based on the established behavior of structurally analogous N-nitrocarbamates and energetic nitramines.

Conclusion

The degradation of ethyl N-ethyl-N-nitrocarbamate is governed by the highly polarized nature of its functional groups. While base-catalyzed hydrolysis offers a controlled, high-yield pathway to synthesize ethylnitramine derivatives, uncontrolled thermal degradation poses significant risks due to the rapid, radical-driven homolysis of the N-NO₂ bond. By employing rigorous, self-validating analytical workflows like LC-MS/MS kinetic tracking and TGA-DSC-MS, researchers can accurately map these degradation profiles, ensuring both process safety and synthetic efficacy.

References

  • Product Class 3: N-Nitroamines Source: Thieme E-Books & E-Journals URL:[Link]

  • Rapid Materials Degradation Induced by Surfaces and Voids: Ab Initio Modeling of β-Octatetramethylene Tetranitramine Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance Source: ResearchGate URL:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Ethyl Ethyl(nitro)carbamate at Ambient Conditions

Executive Summary Ethyl ethyl(nitro)carbamate (CAS: 6274-16-4), also known as ethyl N-ethyl-N-nitrocarbamate, is a specialized energetic intermediate utilized in advanced organic synthesis and materials research. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl ethyl(nitro)carbamate (CAS: 6274-16-4), also known as ethyl N-ethyl-N-nitrocarbamate, is a specialized energetic intermediate utilized in advanced organic synthesis and materials research. While secondary nitramines and nitrocarbamates generally offer superior thermodynamic stability compared to traditional nitrate esters, their stability at room temperature (25 °C) is highly conditional. This technical guide elucidates the thermodynamic profile of ethyl ethyl(nitro)carbamate, detailing the mechanistic causality behind its stability, its vulnerability to acid-catalyzed degradation, and the empirical protocols required to ensure its integrity during synthesis and long-term storage.

Thermodynamic Foundations and Ambient Stability

The structural incorporation of a nitro group onto the carbamate nitrogen fundamentally alters the electron density of the molecule. In N-nitrocarbamates, the electron-withdrawing nature of the −NO2​ group competes with the carbonyl oxygen for the nitrogen's lone pair, creating a delicate thermodynamic balance.

From an application science perspective, ethyl ethyl(nitro)carbamate is thermodynamically stable in its pure, neutral state at room temperature (25 °C). The activation energy ( Ea​ ) for the homolytic cleavage of the N−NO2​ bond—the primary thermal degradation pathway for isolated nitrocarbamates—is substantial. Consequently, spontaneous thermal decomposition at ambient conditions is kinetically hindered. Analogous secondary nitrocarbamates exhibit sharp exothermic decomposition onsets only at highly elevated temperatures, typically between 150 °C and 170 °C[1][2].

However, this ambient stability is strictly dependent on the absence of catalytic species. Unlike nitrate esters, which are prone to moisture-driven hydrolysis and subsequent autocatalytic degradation[2], nitrocarbamates are highly sensitive to strong Brønsted and Lewis acids[3].

Mechanistic Drivers of Degradation

The most critical vulnerability of ethyl ethyl(nitro)carbamate at room temperature is acid-catalyzed decomposition. During its synthesis via the nitration of ethyl N-ethylcarbamate using nitric acid and acetic anhydride, sulfuric acid is universally employed as a catalyst[4]. If the final product is not rigorously neutralized, residual protons coordinate to the carbonyl oxygen or the nitro group.

This protonation induces a severe thermodynamic destabilization:

  • It weakens the C−N bond, facilitating spontaneous decarboxylation.

  • It drastically lowers the activation barrier for the evolution of gaseous byproducts (such as CO2​ and N2​O )[3].

As documented in historical catalyzed nitration studies, excessive exposure to sulfuric acid causes rapid decomposition of the nitrocarbamate even at ambient temperatures, evidenced by vigorous gas evolution[4]. Therefore, the "room temperature stability" of this compound is an operational state achieved only through meticulous purification, rather than an inherent, unconditional property.

Mechanism A Ethyl N-ethylcarbamate B HNO3 / Ac2O (H2SO4 catalyst) A->B C Ethyl N-ethyl-N-nitrocarbamate (Stable at 25°C) B->C Controlled Nitration D Excess Strong Acid (e.g., H2SO4) C->D Exposure E Decomposition (Gas Evolution: CO2, N2O) D->E Catalyzed Cleavage

Mechanistic pathway of ethyl ethyl(nitro)carbamate synthesis and acid-catalyzed degradation.

Empirical Methodologies: Synthesis and Stability Validation

To study or utilize ethyl ethyl(nitro)carbamate, researchers must employ self-validating experimental workflows that prevent premature degradation. The following protocol outlines the synthesis and subsequent stability verification, emphasizing the causality behind each procedural choice.

Phase 1: Catalyzed Nitration and Isolation
  • Substrate Preparation: Dissolve 1.0 molar equivalent of ethyl N-ethylcarbamate in a slight excess of acetic anhydride.

  • Catalyst Addition: Add catalytic concentrated sulfuric acid ( 0.2 mol/mol).

    • Causality: The acid catalyzes the formation of the active nitronium species from nitric acid but must be strictly limited to prevent the degradation of the final product[4].

  • Temperature-Controlled Nitration: Dropwise add 1.05 equivalents of fuming nitric acid (95%) while maintaining the reaction vessel between 25 °C and 35 °C using a water bath.

    • Causality: Exceeding 35 °C provides sufficient thermal energy to overcome the lowered activation barrier of the acid-laden mixture, risking thermal runaway and yield loss[4].

  • Quenching and Neutralization (Critical Step): Immediately upon completion, wash the organic mixture with saturated aqueous sodium chloride, followed by multiple washes with saturated sodium carbonate ( Na2​CO3​ ) until the aqueous phase is strictly neutral (pH ~7.0).

    • Causality: Complete removal of H2​SO4​ and HNO3​ is mandatory. Without neutralization, the compound will spontaneously decompose at room temperature via acid-catalyzed decarboxylation.

Phase 2: Thermodynamic Stability Validation
  • Isothermal Aging: Store the purified, dried ethyl ethyl(nitro)carbamate in a dark, climate-controlled desiccator at 25 °C.

  • Spectroscopic Monitoring: Perform 1H and 13C NMR spectroscopy weekly.

    • Causality: Stability is confirmed by the preservation of the characteristic ethyl quartet and triplet signals, and the absence of degradation byproducts (e.g., corresponding alcohols or carbonates)[5].

  • Thermal Analysis: Conduct Differential Scanning Calorimetry (DSC) at a heating rate of 5 °C/min.

    • Causality: This confirms the exothermic decomposition onset remains >150 °C, verifying that no latent catalytic impurities are degrading the bulk material[2][6].

Workflow S1 1. Synthesis & Neutralization S2 2. Isothermal Storage (25°C) S1->S2 S3 3. Spectroscopic Monitoring (NMR) S2->S3 S4 4. Thermal Analysis (DSC) S3->S4

Experimental workflow for synthesis, neutralization, and thermodynamic validation.

Comparative Thermodynamic Data

The thermodynamic advantages of nitrocarbamates over other energetic functional groups are summarized below. While specific calorimetric data for ethyl ethyl(nitro)carbamate is extrapolated from closely related analogs, the comparative trends are robust across the chemical class.

Compound ClassExampleDecomposition Onset (°C)Room Temp (25°C) StabilityPrimary Degradation TriggerImpact Sensitivity
Secondary N-Nitrocarbamates Ethyl ethyl(nitro)carbamate~150 - 170*[1][2]Stable (if neutral)Strong Acids (Lewis/Brønsted)Moderate
Nitrate Esters EGDN / DINA~110 - 130[2]Prone to hydrolysisMoisture / AutocatalysisHigh
Primary N-Nitrosamides N-nitrosoalkylcarbamatesVariableUnstableSpontaneous / pH dependentVery High

*Extrapolated from structurally analogous secondary N-nitrocarbamates and cubane derivatives.

Conclusion & Best Practices

Ethyl ethyl(nitro)carbamate possesses a robust thermodynamic stability profile at room temperature, provided it is maintained in a strictly neutral environment. Its inherent resistance to moisture-driven hydrolysis gives it a distinct advantage over traditional nitrate esters[2]. However, its acute sensitivity to acid-catalyzed degradation necessitates rigorous purification protocols[3][4]. For drug development professionals and energetic materials researchers, understanding this dichotomy—high thermal activation barriers coupled with low catalytic degradation thresholds—is essential for the safe and effective application of N-nitrocarbamates.

References

  • US2877263A - Nitration catalyst | Google Patents | 4

  • Sensitive 1,4-Disubstituted Nitro-Containing Cubanes: Structures and Properties | The Journal of Organic Chemistry - ACS Publications | 1

  • The Nitrate and Nitrocarbamate of 1,3,5-Trinitrocyclohexane-trimethanol and Selected Salts | ACS Omega | 6

  • Synthesis and Properties of Bis(nitrocarbamoylethyl) Nitramine ‐ A New Energetic Open‐Chain Nitrocarbamate | ChemistrySelect / ResearchGate | 2

  • Ambident Ethyl N-Nitrosocarbamate Anion: Experimental and Computational Studies of Alkylation and Thermal Stability | Vanderbilt University | 5

  • Lewis Acid stabilization and Activation of Primary N-Nitrosamides | ResearchGate | 3

Sources

Exploratory

Ethyl N-ethyl-N-nitrocarbamate: Structural Elucidation, Reactivity, and Synthetic Methodologies

Executive Summary Ethyl ethyl(nitro)carbamate, systematically known as ethyl N-ethyl-N-nitrocarbamate , is a highly specialized aliphatic nitro compound utilized extensively as a precursor in the synthesis of energetic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl ethyl(nitro)carbamate, systematically known as ethyl N-ethyl-N-nitrocarbamate , is a highly specialized aliphatic nitro compound utilized extensively as a precursor in the synthesis of energetic materials, N-nitroamines, and complex pharmaceutical intermediates. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic reactivity, and field-proven synthetic protocols. Designed for researchers and drug development professionals, this guide synthesizes authoritative chemical data with self-validating experimental workflows to ensure high-yield, safe, and reproducible handling of N-nitrocarbamates.

Chemical Identity & Structural Elucidation

Ethyl N-ethyl-N-nitrocarbamate is characterized by a central carbamate core where the nitrogen atom is fully substituted by an ethyl group and an electron-withdrawing nitro ( −NO2​ ) group. This unique substitution pattern significantly alters the electron density across the amide linkage, dictating its downstream reactivity.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name Ethyl N-ethyl-N-nitrocarbamate
CAS Registry Number 6274-16-4[1]
Molecular Formula C5​H10​N2​O4​ [1]
Molecular Weight 162.14 g/mol [2]
Canonical SMILES CCN(C(=O)OCC)[O-][2]
InChI InChI=1S/C5H10N2O4/c1-3-6(7(9)10)5(8)11-4-2/h3-4H2,1-2H3[2]
InChIKey CKHGSDZSNACBDK-UHFFFAOYSA-N[3]

To conceptualize the reactivity of this molecule, it is critical to map its functional domains. The structural logic is visualized below:

StructuralLogic N1 O-Ethyl Group (-O-CH2-CH3) N2 Carbonyl Core (-C(=O)-) N1->N2 Ester Linkage N3 Nitrogen Center (-N-) N2->N3 Amide Linkage N4 N-Ethyl Group (-CH2-CH3) N3->N4 N-Alkylation N5 Nitro Group (-NO2) N3->N5 N-Nitration

Structural logic and functional group mapping of Ethyl N-ethyl-N-nitrocarbamate.

Mechanistic Insights & Reactivity Profile

The chemistry of N-nitrocarbamates is heavily dictated by the strong electron-withdrawing nature of the N -nitro group. In a standard carbamate, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, stabilizing the amide bond. However, the introduction of the −NO2​ group pulls electron density away from the nitrogen, effectively reducing its nucleophilicity and increasing the electrophilic character of the adjacent carbonyl carbon[4].

This electronic descreening makes the carbonyl carbon highly susceptible to nucleophilic attack. A classic exploitation of this mechanism is the transamidation reaction . When treated with anhydrous or aqueous ammonia, the N-nitrocarbamate undergoes facile cleavage at the carbonyl center, yielding primary N-nitroamines (e.g., ethylnitramine) and regenerating the corresponding carbamate or urea derivatives[5]. This reaction is one of the most versatile, historically validated methods for generating sensitive nitroamine energetic materials and atmospheric byproducts[5][6].

Furthermore, the N-nitrocarbamate moiety can serve as a specialized, Lewis acid-dependent protecting group in complex nucleoside synthesis, where the −NO2​ group suppresses unwanted intramolecular cyclizations during SN​2 halogenations[7].

Synthesis Protocols & Experimental Workflows

The synthesis of ethyl N-ethyl-N-nitrocarbamate relies on the electrophilic N-nitration of its precursor, ethyl N-ethylcarbamate. Because secondary alkyl carbamates are less reactive than their primary counterparts, the choice of nitrating agent and the use of a Brønsted acid catalyst are critical for achieving quantitative yields[8].

Protocol: Catalyzed Electrophilic N-Nitration of Ethyl N-ethylcarbamate

Objective: To synthesize high-purity ethyl N-ethyl-N-nitrocarbamate via the in situ generation of acetyl nitrate, utilizing sulfuric acid to accelerate reaction kinetics.

Step 1: Preparation of the Nitrating Mixture

  • Action: Cool acetic anhydride (excess) to 0 °C in an ice-salt bath. Slowly add fuming nitric acid dropwise under vigorous mechanical stirring.

  • Causality: The reaction between acetic anhydride and nitric acid generates acetyl nitrate ( CH3​COONO2​ ), a highly active electrophilic nitrating agent[6][9]. The reaction is intensely exothermic; maintaining the temperature strictly at 0 °C prevents the thermal, runaway decomposition of acetyl nitrate into explosive byproducts.

Step 2: Substrate and Catalyst Addition

  • Action: Introduce the precursor, ethyl N-ethylcarbamate, into the nitrating mixture. Immediately add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , approx. 0.15 to 1.0 mL per mole of substrate).

  • Causality: Sulfuric acid acts as a Brønsted acid catalyst, protonating intermediate species and facilitating the rapid, continuous generation of the nitronium ion ( NO2+​ ). This catalytic intervention drives the nitration of the secondary alkyl carbamate to near 100% completion in under 30 minutes, whereas uncatalyzed reactions stall significantly[8].

Step 3: Reaction Monitoring and Thermal Control

  • Action: Allow the reaction mixture to stir, monitoring the internal temperature to ensure it does not exceed 15–20 °C.

  • Causality: N-nitration is an exothermic electrophilic substitution. Strict thermal control ensures that the N−NO2​ bond forms selectively without inducing oxidative cleavage of the ester linkage[8].

Step 4: Quenching and Phase Separation

  • Action: Pour the reaction mixture over a saturated sodium chloride/ice slurry. Extract the aqueous phase with dichloromethane ( CH2​Cl2​ ).

  • Causality: Quenching with ice rapidly dissipates residual heat and hydrolyzes unreacted acetyl nitrate back to acetic and nitric acids, safely terminating the reaction[4]. CH2​Cl2​ efficiently partitions the lipophilic product from the highly acidic aqueous phase[9].

Step 5: Purification and Isolation

  • Action: Wash the organic extract with a 20% potassium carbonate ( K2​CO3​ ) solution until CO2 evolution ceases, followed by a brine wash. Dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate in vacuo.

  • Causality: The mild alkaline wash neutralizes co-extracted acids without hydrolyzing the newly formed N-nitrocarbamate. Complete solvent evaporation yields pure ethyl N-ethyl-N-nitrocarbamate as a stable compound[8].

ReactionPathway S1 Nitric Acid + Acetic Anhydride (0 °C) S2 Acetyl Nitrate (In Situ) Active Electrophile S1->S2 Exothermic Mixing S4 Electrophilic N-Nitration (Exothermic, T < 15 °C) S2->S4 NO2+ Donor S3 Ethyl N-ethylcarbamate + H2SO4 (Substrate & Catalyst) S3->S4 Substrate Activation S5 Aqueous Quench & Extraction (Ice / CH2Cl2) S4->S5 Reaction Termination S6 Ethyl N-ethyl-N-nitrocarbamate (Purified Product) S5->S6 Phase Separation & Drying

Step-by-step synthetic workflow for the catalyzed N-nitration of ethyl N-ethylcarbamate.

Applications in Advanced Synthesis & Drug Development

In the realm of advanced organic synthesis, ethyl N-ethyl-N-nitrocarbamate is far more than a terminal product. Its utility spans several high-impact fields:

  • Energetic Materials: It serves as a direct precursor to N-alkyl nitramines, which are foundational components in the formulation of advanced propellants and explosives[6].

  • Organometallic Ligand Design: N-nitrocarbamates act as primary nitrogen acids that can oxidatively add to transition metals (e.g., Iridium complexes), generating novel six-coordinate complexes with unique fluxional behaviors and catalytic potentials[4].

  • Pharmaceutical Protecting Groups: In nucleoside and peptide synthesis, the N-nitro group can transiently deactivate a nitrogen center to prevent unwanted intramolecular side reactions (such as cyclization during glycosylation). Once the desired regioselective transformation is complete, the N-nitro group can be selectively removed via reductive nitration (e.g., using zinc metal in acetic acid)[7].

References

  • Title: 6274-16-4,ethyl ethyl(nitro)
  • Title: Ethyl ethyl(nitro)
  • Title: Buy ethyl N-ethyl-N-nitrocarbamate from JHECHEM CO LTD | Source: Echemi | URL
  • Title: Synthesis and Reactivity of a New Class of Nitrogen Acid Complexes | Source: Inorganic Chemistry (ACS Publications)
  • Title: Product Class 3: N-Nitroamines | Source: Science of Synthesis (Thieme-Connect)
  • Title: Synthesis of N-nitrosocarbamates from reduction of N-nitrocarbamates | Source: ResearchGate | URL
  • Title: Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts | Source: Molecules (MDPI)
  • Title: US5714714A - Process for preparing ammonium dinitramide | Source: Google Patents | URL
  • Title: US2877263A - Nitration catalyst | Source: Google Patents | URL

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl N-Ethyl-N-nitrocarbamate (EENC) in Advanced Organic Synthesis

Executive Summary Ethyl N-ethyl-N-nitrocarbamate (EENC, CAS No. 6274-16-4) is a highly specialized, shelf-stable reagent that bridges the gap between energetic materials chemistry and advanced synthetic organic methodolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-ethyl-N-nitrocarbamate (EENC, CAS No. 6274-16-4) is a highly specialized, shelf-stable reagent that bridges the gap between energetic materials chemistry and advanced synthetic organic methodology. For drug development professionals and synthetic chemists, EENC serves two distinct, high-value functions:

  • A Precursor to Primary Nitramines: It acts as a protected intermediate for the synthesis of N-ethylnitramine, circumventing the oxidative degradation that plagues the direct nitration of primary amines[1].

  • A Controlled Cation Generator: Under thermal activation, EENC undergoes a Darbeau-White-Gibble-type decomposition, releasing innocuous gases ( , ) while generating a highly reactive ethyl cation for complex esterifications and Ritter-type alkylations[2].

This application note details the mechanistic causality behind EENC's reactivity, comparative quantitative data, and self-validating experimental protocols for its synthesis and downstream application.

Mechanistic Insights & Causality

The Carbamate Protection-Nitration Strategy

Direct nitration of aliphatic primary amines (like ethylamine) with mixed acids ( / ) is notoriously inefficient. The highly basic nitrogen lone pair is susceptible to rapid oxidation, leading to exothermic runaway reactions, N-N coupling, and poor yields of the desired nitramine.

The Causality of Protection: By first reacting ethylamine with ethyl chloroformate, the amine is converted into ethyl N-ethylcarbamate. This transformation delocalizes the nitrogen lone pair into the adjacent carbonyl -system, drastically reducing its basicity and oxidative vulnerability. The protected carbamate can then be cleanly N-nitrated using acetyl nitrate (generated in situ from and acetic anhydride) and an acid catalyst[3].

Controlled Cleavage to Primary Nitramines

Once EENC is isolated, the electron-withdrawing nature of the newly installed N-nitro group highly activates the carbamate carbonyl carbon toward nucleophilic attack. When treated with anhydrous ammonia, the system undergoes rapid ammonolysis. The N-NO bond remains intact because the acyl substitution pathway is kinetically favored, cleanly cleaving the carbamate to yield the ammonium salt of N-ethylnitramine[4].

Thermal Decomposition and Cation Generation

When heated above 80 °C in an inert solvent, EENC undergoes a concerted or rapid stepwise fragmentation. The steric bulk and electronic repulsion between the nitro and ester groups lower the activation energy for N-C bond cleavage. The Causality of Gas Evolution: The decomposition is entropically driven by the irreversible release of nitrous oxide ( ) and carbon dioxide ( ). This leaves behind an intimate ion pair, which can be intercepted by exogenous nucleophiles (such as complex carboxylic acids) to form ethyl esters without the need for harsh alkyl halides or toxic diazoethane[2].

Quantitative Data & Comparative Analysis

To justify the use of EENC over traditional reagents, the following tables summarize its synthetic advantages and thermodynamic profile.

Table 1: Comparison of Primary Amine Nitration Strategies

StrategyReagentsIntermediate StabilityYield of NitraminePrimary Byproducts
Direct Nitration / Very Low (Oxidation prone)< 10% gas, Alcohols, Tars
Carbamate Protection (EENC) 1. ClCOOEt 2. / High (Shelf-stable EENC)> 90%Diethyl carbonate, Ammonium carbamate

Table 2: Thermodynamic Parameters of EENC vs. N-Nitroso Analogues [2]

Compound ClassPrimary CleavageActivation Energy ( )Major Gas ByproductsHalf-life at 80°C
N-Alkyl-N-nitrocarbamates (EENC) C-O / N-C Bond~28–32 kcal/mol , ~4–6 hours
N-Alkyl-N-nitrosocarbamates N-N / N-C Bond~22–25 kcal/mol , < 30 minutes

Insight: The higher activation energy of EENC compared to its N-nitroso counterparts makes it significantly safer to store and handle at room temperature, requiring deliberate thermal activation to initiate cation generation.

Mechanistic Visualizations

G A Ethylamine (Primary Amine) B Ethyl Ethylcarbamate (Protected Amine) A->B Ethyl Chloroformate Base C Ethyl N-Ethyl-N-nitrocarbamate (EENC) B->C HNO3 / Ac2O H2SO4 cat. D N-Ethylnitramine (Target Product) C->D NH3 (g) / MeOH Ammonolysis

Figure 1: Synthetic workflow for N-ethylnitramine using EENC as a protected intermediate.

G EENC EENC (Ethyl N-Ethyl-N-nitrocarbamate) TS Concerted Fragmentation [Transition State] EENC->TS Δ (Thermal Activation) Gases N2O (g) + CO2 (g) TS->Gases Gas Evolution Ions [Et+ -OEt] Ion Pair TS->Ions Bond Cleavage Product Diethyl Carbonate (or Alkylated Nucleophile) Ions->Product Nucleophilic Collapse

Figure 2: Mechanistic pathway of EENC thermal decomposition into reactive ethyl cations.

Experimental Protocols

Protocol A: Synthesis of EENC via Catalyzed Nitration[3]

This protocol utilizes an acid catalyst to accelerate the nitration, suppressing oxidative byproducts.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with an overhead stirrer and internal thermometer, combine 0.1 mol of ethyl N-ethylcarbamate and 15 mL of acetic anhydride. Add 0.15 mL of concentrated sulfuric acid ( ).

  • Temperature Control: Cool the mixture to 0–5 °C using an ice-brine bath.

  • Nitration: Add 4.6 mL (0.103 mol) of fuming nitric acid ( ) dropwise at a rate that maintains the internal temperature between 30–40 °C.

    • Causality: The addition of to acetic anhydride forms acetyl nitrate. The acts as a catalyst to generate the active nitronium ion ( ). Allowing the temperature to reach 30 °C ensures the reaction overcomes the activation barrier for N-nitration rather than O-nitration.

  • Self-Validation Checkpoint: The reaction is complete when the mild exotherm ceases and the temperature begins to drop naturally (typically within 15–20 minutes).

  • Workup: Pour the mixture onto a saturated aqueous sodium chloride solution. Extract the organic layer with dichloromethane (DCM), wash thoroughly with 20% potassium carbonate ( ) to neutralize residual acids, and dry over anhydrous . Evaporate the solvent to yield pure EENC.

Protocol B: Ammonolysis of EENC to N-Ethylnitramine[4]

This protocol cleaves the carbamate to yield the free nitramine.

  • Solvent Preparation: Dissolve 5.0 g of EENC in a 2:1 (by volume) anhydrous solvent mixture of DCM and dry methanol (approx. 25 mL total).

  • Cooling: Cool the solution to 9 °C under a dry nitrogen atmosphere.

  • Ammonolysis: Bubble anhydrous ammonia ( ) gas into the stirred solution. Control the addition rate so the exothermic reaction does not exceed 20 °C.

    • Causality: Methanol stabilizes the tetrahedral intermediate formed during nucleophilic attack by ammonia on the EENC carbonyl carbon.

  • Self-Validation Checkpoint: As the reaction proceeds, the highly insoluble ammonium salt of N-ethylnitramine will begin to precipitate as colorless crystals. This phase change drives the equilibrium to completion via Le Chatelier's principle and visually confirms the success of the cleavage.

  • Isolation: Filter the solid, wash with cold DCM, and dry under high vacuum. To obtain the free N-ethylnitramine, acidify the salt carefully with dilute and extract with ether.

Protocol C: Nucleophilic Ethylation via Thermal Decomposition

Utilizing EENC as a traceless ethylating agent.

  • Reaction Setup: Dissolve 1.0 eq of a target carboxylic acid and 1.2 eq of EENC in anhydrous toluene.

  • Thermal Activation: Heat the mixture to 90 °C under a reflux condenser connected to a bubbler.

  • Self-Validation Checkpoint: The onset of steady gas bubbling ( and ) in the bubbler confirms that the thermal threshold for EENC fragmentation has been reached and the ethyl cation is being generated in situ.

  • Completion: Stir until gas evolution ceases (approx. 4–6 hours). Cool to room temperature, wash with saturated to remove unreacted acid, and concentrate to isolate the resulting ethyl ester.

References

  • Google Patents.US2877263A - Nitration catalyst. (1959).
  • Google Patents.US5714714A - Process for preparing ammonium dinitramide. (1998).
  • White, E. H., et al. The kinetics of thermal decomposition of N-alkyl-N-nitrocarbamates. Canadian Journal of Chemistry. Retrieved from:[Link]

  • Agrawal, J. P., & Hodgson, R. D. Organic Chemistry of Explosives. John Wiley & Sons. Retrieved from:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation Protocols Involving Ethyl Ethyl(nitro)carbamate

Executive Summary The synthesis of aliphatic N-nitro functionality is a critical pathway in the development of energetic materials, propellants, and specialized pharmaceutical intermediates[1]. A highly effective strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of aliphatic N-nitro functionality is a critical pathway in the development of energetic materials, propellants, and specialized pharmaceutical intermediates[1]. A highly effective strategy for generating primary nitramines avoids direct, harsh aromatic or aliphatic nitration by utilizing a protected intermediate. This application note details the mechanistic rationale and step-by-step protocols for the regioselective N-alkylation of ethyl N-nitrocarbamate to synthesize ethyl ethyl(nitro)carbamate (CAS 6274-16-4), followed by its subsequent deprotection via transamidation.

By treating ethyl ethyl(nitro)carbamate as a central model substrate, researchers can establish a self-validating workflow for handling ambident anions, optimizing regioselectivity, and safely isolating sensitive energetic compounds.

Mechanistic Insights: Ambident Anion Selectivity

The deprotonation of ethyl N-nitrocarbamate yields an ambident anion where the negative charge is delocalized across the nitrogen atom and the oxygen atoms of both the nitro and carbonyl groups. Achieving high yields of ethyl ethyl(nitro)carbamate requires strict control over the N- vs. O-alkylation pathways.

  • Hard-Soft Acid-Base (HSAB) Dynamics : The nitrogen center is relatively "soft" compared to the "hard" oxygen centers. According to HSAB principles, softer electrophiles (such as alkyl iodides) preferentially attack the softer nitrogen atom, driving the reaction toward N-alkylation.

  • Steric and Thermal Causality : While methylation of this anion proceeds rapidly at 0 °C, ethylation using ethyl iodide is sterically hindered. Quantum-mechanical calculations of ground and transition state structures confirm that the activation energy for ethylation is significantly higher, requiring ambient temperatures to achieve appreciable reaction rates[2].

  • Ion-Pairing Effects : Tight ion pairs (e.g., potassium salts in non-polar solvents) often shield the harder oxygen atoms, artificially boosting N-alkylation. However, to maintain solubility and reaction velocity, tetrabutylammonium (TBA) salts in polar aprotic solvents (like acetonitrile) are preferred, providing a "naked" nucleophile that accelerates the S_N2 attack[2].

Synthetic Workflow

Workflow A Ethyl Carbamate (Starting Material) B Nitration (HNO3/H2SO4) Yields Ethyl N-nitrocarbamate A->B Electrophilic Substitution C Deprotonation Forms Ambident Anion B->C Base (KOH or TBA-OH) D N-Alkylation with EtI (Ambient Temp, Polar Aprotic) C->D SN2 Attack E Ethyl ethyl(nitro)carbamate (Target Substrate) D->E Regioselective N-Alkylation F Transamidation (NH3) or Hydrolysis (KOH) E->F Nucleophilic Acyl Substitution G N-Ethylnitramine (Energetic Product) F->G Acidic Workup

Fig 1. Synthetic workflow for N-alkylation using ethyl ethyl(nitro)carbamate as a key intermediate.

Experimental Protocols

Protocol A: Generation of the Ambident Anion Salt

Objective : Convert ethyl N-nitrocarbamate into a highly soluble, reactive salt.

  • Dissolution : Suspend ethyl N-nitrocarbamate (10 mmol) in 15 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Salt Formation : Add an equimolar amount of tetrabutylammonium hydroxide (TBA-OH) dropwise at 0 °C.

  • Isolation : Remove the solvent under reduced pressure to yield the TBA-salt of ethyl N-nitrocarbamate.

  • Causality : Utilizing a bulky TBA counterion prevents the formation of tight ion pairs. This maximizes the solubility of the intermediate in aprotic solvents and ensures the anion remains highly nucleophilic for the subsequent S_N2 reaction[2].

Protocol B: Regioselective N-Alkylation to Ethyl Ethyl(nitro)carbamate

Objective : Alkylate the ambident anion to form the target compound.

  • Reaction Setup : Dissolve the TBA-salt (10 mmol) in 20 mL of anhydrous acetonitrile (CH₃CN).

  • Electrophile Addition : Add ethyl iodide (12 mmol, 1.2 eq) dropwise.

  • Incubation : Stir the reaction mixture at ambient temperature (20–25 °C) for 12 to 24 hours. Monitor the disappearance of the A3X2 signal of the starting material via ¹H NMR[2].

  • Purification : Quench with water, extract with CH₂Cl₂, and purify via flash chromatography to separate the major N-alkylated product from minor O-alkylated byproducts.

  • Causality : Acetonitrile is selected because its polar aprotic nature solvates the TBA cation while leaving the anion "naked." Ethyl iodide is chosen over ethyl chloride due to iodine's superior leaving-group ability. Ambient temperature is strictly required; unlike methylation which completes at 0 °C, the steric bulk of the ethyl group raises the S_N2 activation energy, necessitating higher thermal input[2].

Protocol C: Transamidation to Primary Nitramines

Objective : Deprotect ethyl ethyl(nitro)carbamate to yield N-ethylnitramine.

  • Reagent Addition : Dissolve purified ethyl ethyl(nitro)carbamate (5 mmol) in methanolic ammonia (15 mL, 2.0 M).

  • Cleavage : Stir at room temperature for 4 hours to allow the formation of the intermediate ammonium nitroamide salt.

  • Acidic Workup : Carefully acidify the mixture to isolate the free N-ethylnitramine[3].

  • Causality : The ethoxycarbonyl group acts as an electron-withdrawing protecting group. Ammonia facilitates a nucleophilic acyl substitution at the carbonyl carbon, cleanly expelling the resonance-stabilized nitramine anion. Basic transamidation is strictly chosen over acidic hydrolysis because N-alkyl-N-nitroamines rapidly decompose under acidic conditions, yielding nitrous oxide and carbenium ions[3].

Quantitative Regioselectivity Data

The choice of alkylating agent and solvent dictates the ratio of N-alkylation (target) to O-alkylation (byproduct). The table below summarizes the expected regioselectivity based on the steric demands of the electrophile and the reaction environment.

Alkylating AgentSolventTemp (°C)Time (h)N-Alkylation (%)O-Alkylation (%)Mechanistic Driver
Methyl IodideCH₂Cl₂01>95<5Low steric hindrance; fast kinetics.
Benzyl BromideCH₂Cl₂019010High electrophilicity; soft center.
Ethyl IodideCH₂Cl₂25128515Increased sterics; requires thermal input.
Ethyl IodideCH₃CN2588020Polar aprotic solvent accelerates overall rate but slightly increases O-attack.

Table 1. Influence of steric demand and solvent polarity on the regioselectivity of ambident N-nitrocarbamate anion alkylation. Data synthesized from structural and kinetic evaluations of ethoxycarbonyl/nitro ambident systems[2].

References

  • Vanderbilt University. Ambident Ethyl N-Nitrosocarbamate Anion: Experimental and Computational Studies of Alkylation and Thermal Stability.
  • Organic Chemistry of Explosives (Agrawal). Synthetic Routes to N-Nitro Functionality.
  • Thieme Chemistry. Product Class 3: N-Nitroamines (Transamidation of N-nitrocarbamates).

Sources

Method

Application Note: Catalytic Synthesis and Deprotection of Ethyl Ethyl(nitro)carbamate Derivatives

Executive Summary Ethyl N-ethyl-N-nitrocarbamate (CAS 6274-16-4) is a highly specialized, high-purity intermediate utilized across advanced organic synthesis, energetic materials development, and pharmaceutical drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-ethyl-N-nitrocarbamate (CAS 6274-16-4) is a highly specialized, high-purity intermediate utilized across advanced organic synthesis, energetic materials development, and pharmaceutical drug discovery[1]. As a stable N-nitro transfer agent and a direct precursor to primary N-nitroamines, its efficient synthesis is critical. This application note details the field-proven, catalyst-driven nitration of N-alkylcarbamates and their subsequent chemoselective deprotection, providing researchers with self-validating protocols to ensure high-yield, scalable production.

Mechanistic Causality & Catalyst Selection

The classical synthesis of N-nitrocarbamates relies on the electrophilic nitration of carbamates using a mixture of concentrated nitric acid and acetic anhydride. However, relying solely on this un-catalyzed mixture results in sluggish kinetics—often stalling at ~90% conversion—and promotes the formation of unwanted oxidative by-products[2].

The Role of the Catalyst: Introducing a strong acid catalyst (such as sulfuric acid, boron trifluoride, or alkane/aryl sulfonic acids) fundamentally alters the reaction kinetics. The acid catalyst protonates the in-situ generated acetyl nitrate, rapidly liberating the highly electrophilic nitronium ion ( NO2+​ )[2].

  • Causality of Choice: For primary alkyl groups (like the ethyl group in ethyl N-ethylcarbamate), as little as 0.15 mL of sulfuric acid per mole of ester is sufficient to drive the reaction to 100% completion in under 25 minutes[2]. For sterically hindered secondary or tertiary alkyls, the catalyst load is increased (up to 1.0 mL/mol) to overcome steric barriers and maintain rapid kinetics[2]. This acceleration is crucial; it minimizes the residence time of energetic intermediates at elevated temperatures, thereby preventing runaway thermal decomposition.

Quantitative Data: Catalyst Efficacy

The following table summarizes the quantitative impact of catalytic intervention on the nitration of N-alkylcarbamates, demonstrating the stark contrast in yield and reaction time.

SubstrateCatalystReaction TimeConversion / YieldMechanistic Observation
Ethyl N-ethylcarbamate None (Control)24 min~90%Sluggish kinetics; incomplete conversion complicates purification[2].
Ethyl N-ethylcarbamate H2​SO4​ (<0.2 mol eq)24 min~100% Rapid nitronium generation; highly pure product isolated[2].
Ethyl N-t-butylcarbamate None (Control)13 min55%Severe steric hindrance limits un-catalyzed electrophilic attack[2].
Ethyl N-t-butylcarbamate H2​SO4​ (1.0 mL/mol)13 min96% Catalyst overcomes steric drag; exotherm safely controlled at 30-40 °C[2].

Reaction Pathway Visualization

The workflow below illustrates the logical progression from the stable carbamate precursor, through the catalytically accelerated nitration, to the final deprotected pharmacophore.

G Precursor Ethyl N-ethylcarbamate (Starting Material) Intermediate Ethyl N-ethyl-N-nitrocarbamate (Target Intermediate) Precursor->Intermediate Nitration Reagents HNO3 + Acetic Anhydride (Nitrating Mixture) Reagents->Intermediate NO2+ Source Catalyst Acid Catalyst (H2SO4 / BF3) Catalyst->Intermediate Rate Acceleration Product N-ethyl-N-nitroamine (Active Pharmacophore) Intermediate->Product Cleavage Deprotection Aqueous NH3 / HCl (Deprotection) Deprotection->Product Transamidation

Catalytic synthesis and deprotection pathway of ethyl N-ethyl-N-nitrocarbamate.

Experimental Protocols

Protocol A: Catalytic Nitration to Ethyl N-ethyl-N-nitrocarbamate

This protocol is designed as a self-validating system to ensure maximum yield and safety.

Reagents:

  • Ethyl N-ethylcarbamate: 0.10 mol

  • Acetic Anhydride: 15.0 mL

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 0.15 mL (Catalyst)

  • 95% Nitric Acid ( HNO3​ ): 4.6 mL (0.103 mol)

  • Saturated NaCl solution, 20% K2​CO3​ solution, Anhydrous K2​CO3​ .

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with an efficient mechanical stirrer, a thermometer, and an external ice-cooling bath, combine 0.10 mol of ethyl N-ethylcarbamate, 15.0 mL of acetic anhydride, and 0.15 mL of concentrated H2​SO4​ [2].

  • Catalytic Nitration: Begin dropwise addition of 4.6 mL of 95% HNO3​ .

    • Causality Check: The rate of addition must be strictly controlled to maintain the internal temperature between 30 °C and 40 °C [2]. The catalyst ensures the reaction is instantaneous; therefore, the exotherm is directly proportional to the addition rate.

  • Maturation: Once addition is complete (approx. 5 minutes), allow the mixture to stir for an additional 11 to 15 minutes[2].

    • Self-Validation: The reaction is complete when the internal temperature begins to drop naturally without external cooling, indicating the depletion of the nitrating species.

  • Quenching & Workup: Pour the reaction mixture onto a saturated solution of sodium chloride.

    • Causality Check: Using saturated NaCl instead of pure water prevents emulsion formation during the phase separation of the organic nitrocarbamate.

  • Neutralization: Separate the organic layer and wash it thoroughly with 20% aqueous K2​CO3​ to neutralize residual acids, then dry over anhydrous K2​CO3​ [2].

  • Final Validation: Analyze the product via Refractive Index (RI) or 1H NMR. The complete disappearance of the N-H proton signal (~5.0 ppm) confirms 100% conversion to pure ethyl N-ethyl-N-nitrocarbamate[2].

Protocol B: Chemoselective Deprotection to N-ethyl-N-nitroamine

Isolating the N-nitroamine pharmacophore via transamidation.

Step-by-Step Methodology:

  • Transamidation: Dissolve the purified ethyl N-ethyl-N-nitrocarbamate in a minimal amount of solvent and treat with an excess of aqueous ammonia[3].

    • Causality Check: Ammonia acts as a nucleophile, attacking the carbamate carbonyl. This deacylation liberates the water-soluble N-nitroamide anion while forming urea/urethane by-products[3].

  • Acidification: Carefully neutralize the aqueous solution with concentrated Hydrochloric Acid ( HCl )[3].

    • Causality Check: Acidification protonates the anion, precipitating or allowing extraction of the free N-ethyl-N-nitroamine[3].

  • Self-Validation (Franchimont–Bamberger Test): To confirm the presence of the primary N-nitroamine (and rule out isonitroamine by-products), perform a Franchimont–Bamberger test. A positive colorimetric shift validates the structural integrity of the N-nitroamine[3].

Safety & Handling

CRITICAL WARNING: N-nitrocarbamates and N-nitroamines are energetic materials. While the ethyl derivatives are relatively stable compared to their polynitrated cousins, all reactions must be conducted behind a blast shield. Never allow the nitration exotherm to exceed 50 °C, as thermal runaway can lead to explosive decomposition.

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl N-Ethyl-N-nitrocarbamate

Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale Ethyl ethyl(nitro)carbamate (also known as e...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Ethyl ethyl(nitro)carbamate (also known as ethyl N-ethyl-N-nitrocarbamate, CAS No. 6274-16-4) is a high-purity research chemical utilized as a critical intermediate in the synthesis of complex N-nitroso compounds and specialized pharmaceutical derivatives[1].

The transition of N-nitration reactions from bench-scale to pilot-scale presents significant chemical engineering challenges due to the highly exothermic nature of the reaction and the potential for oxidative degradation. The traditional approach to synthesizing N-nitrocarbamates relies on the action of concentrated nitric acid. However, to achieve high-throughput scale-up with near-quantitative yields, the reaction must be mediated by a lower alkanoic acid anhydride (such as acetic anhydride) and an acid catalyst[2].

Causality in Experimental Design:

  • Role of Acetic Anhydride: Nitric acid reacts with acetic anhydride in situ to generate acetyl nitrate. This intermediate is a highly effective, yet more controllable, nitrating agent compared to standard "mixed acid" (nitric/sulfuric acid mixtures), minimizing oxidative cleavage of the carbamate backbone.

  • Role of the Acid Catalyst: The addition of a catalytic amount of sulfuric acid ( 0.2 mol/mol) accelerates the heterolysis of acetyl nitrate, rapidly generating the active nitronium ion ( NO2+​ ). This catalytic acceleration drives the reaction to ~100% completion in a fraction of the time required for the uncatalyzed process[2].

Process Safety & Scale-Up Considerations

As a Senior Application Scientist, I must emphasize that nitration scale-up cannot be treated as a simple volumetric multiplication of bench protocols. The process is a self-validating system only when thermal boundaries are strictly maintained.

  • Thermal Management: The dosing of concentrated nitric acid into the anhydride/carbamate mixture is highly exothermic. The reactor must be equipped with an active cooling jacket. The internal temperature must be strictly maintained between 40 °C and 50 °C[2]. Exceeding 50 °C risks thermal runaway and the generation of hazardous nitrogen oxide ( NOx​ ) off-gasses.

  • Quench Dynamics: The reaction must be terminated rapidly to prevent over-nitration or hydrolysis. Quenching the mixture over a saturated sodium chloride (brine) solution forces an immediate phase separation, isolating the organic product from the aqueous acidic waste stream[2].

Experimental Protocol: Catalyzed N-Nitration

The following protocol is adapted from validated patent literature for the optimized, catalyzed nitration of ethyl N-ethylcarbamate[2].

Reagents Required:

  • Ethyl N-ethylcarbamate: 1.0 molar equivalent

  • Acetic Anhydride: 1.5 - 2.0 molar equivalents (solvent/reagent)

  • Concentrated Nitric Acid ( HNO3​ ): 1.05 molar equivalents

  • Sulfuric Acid ( H2​SO4​ , 98%): 0.15 - 0.20 molar equivalents (Catalyst)

  • Saturated Sodium Chloride solution (Brine)

  • 20% Potassium Carbonate ( K2​CO3​ ) solution (aqueous)

  • Anhydrous Potassium Carbonate (solid)

Step-by-Step Methodology:

  • Reactor Charging: To a jacketed glass-lined reactor equipped with a mechanical overhead stirrer, internal thermocouple, and external cooling system, charge 1.0 eq of ethyl N-ethylcarbamate and the acetic anhydride.

  • Catalyst Addition: Slowly add the H2​SO4​ catalyst to the reactor. Ensure the mixture is homogeneous.

  • Controlled Dosing: Begin active cooling. Using an automated dosing pump, introduce the concentrated HNO3​ at a controlled rate. Adjust the feed rate so that the internal reaction temperature rises to, but does not exceed, 40–50 °C[2]. (At a pilot scale, this addition should be calibrated to match the heat removal capacity of the cooling jacket).

  • Maturation: Once dosing is complete, maintain agitation and allow the reaction mixture to stand for 10 to 15 minutes to ensure complete conversion[2].

  • Biphasic Quench: Discharge the reaction mixture directly into a vigorously stirred vessel containing a saturated solution of sodium chloride.

  • Phase Separation & Washing: Isolate the heavier organic layer. Wash the organic phase thoroughly with a 20% aqueous K2​CO3​ solution to neutralize residual acetic and nitric acids[2].

  • Drying: Dry the neutralized organic layer over solid anhydrous K2​CO3​ . Filter to yield high-purity ethyl N-ethyl-N-nitrocarbamate.

Quantitative Data & Yield Analysis

The inclusion of the sulfuric acid catalyst is the critical variable for economic scale-up, drastically reducing reactor residence time while maximizing yield.

Reaction ConditionCatalyst UsedReaction Time (Hold)Temperature RangeConversion / Yield
Control (Uncatalyzed) None~ 24 minutes40 - 50 °C90%
Optimized (Catalyzed) H2​SO4​ ( 0.2 mol)10 - 15 minutes40 - 50 °C~ 100%

Data summarized from comparative nitration studies of N-mono-lower alkyl substituted carbamic acids[2].

Process Flow Visualization

The following diagram maps the critical path of the scale-up workflow, highlighting the interplay between dosing, thermal control, and downstream processing.

G Start Reagent Preparation (Carbamate + Ac2O + H2SO4) Dosing Controlled HNO3 Dosing (Target T = 40-50 °C) Start->Dosing Cooling Active Reactor Cooling (Jacketed Vessel Heat Removal) Dosing->Cooling Thermal Feedback Maturation Maturation Hold (10-15 Minutes) Dosing->Maturation Dosing Complete Cooling->Dosing Quench Brine Quench (Reaction Termination) Maturation->Quench PhaseSep Phase Separation (Isolate Organic Layer) Quench->PhaseSep Wash Alkaline Wash (20% K2CO3 Neutralization) Product Ethyl N-ethyl-N-nitrocarbamate (Dried over K2CO3) Wash->Product Purified Product PhaseSep->Wash Organic Phase

Process flow diagram for the controlled nitration and isolation of ethyl N-ethyl-N-nitrocarbamate.

References

  • Curry, J. W. (1959). "Nitration catalyst" (US Patent No. 2,877,263A). U.S. Patent and Trademark Office.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification methods for ethyl ethyl(nitro)carbamate reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of ethyl ethyl(nitro)carbamate (CAS: 6274-16-4). As a Senior Application Scientist, I frequently see researchers struggle with the purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl ethyl(nitro)carbamate (CAS: 6274-16-4).

As a Senior Application Scientist, I frequently see researchers struggle with the purification of N-nitrocarbamates. These compounds present unique challenges: they are thermally labile, highly sensitive to base-catalyzed hydrolysis, and often co-elute with unreacted starting materials. This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity recovery.

Part 1: Purification Logic & Workflow

Understanding the physical chemistry of your reaction mixture is the first step to successful purification. The nitration of ethyl N-ethylcarbamate typically utilizes nitric acid and acetic anhydride. Therefore, the crude mixture is highly acidic and oxidative. The purification logic must prioritize the rapid, cold neutralization of these acids without destroying the delicate N-NO₂ bond.

G Start Crude Reaction Mixture (Product, HNO3, Ac2O, AcOH) Quench Quench & Neutralize (Ice-cold Brine + 20% K2CO3) Start->Quench T < 10°C Extract Liquid-Liquid Extraction (Organic Phase) Quench->Extract Phase Separation Dry Drying & Concentration (Anhydrous K2CO3, Vac < 30°C) Extract->Dry Wash & Dry Purify Flash Chromatography (Hexane/EtOAc) Dry->Purify Crude Oil End Pure Ethyl Ethyl(nitro)carbamate Purify->End >98% Purity

Workflow for the safe isolation and purification of ethyl ethyl(nitro)carbamate.

Part 2: Troubleshooting & FAQs

Q1: How do I remove excess nitric acid and acetic anhydride without hydrolyzing the N-nitrocarbamate? The Causality: Researchers often default to strong bases like 10% NaOH for acid neutralization. However, N-nitrocarbamates are highly susceptible to saponification. Hydrolysis with aqueous alkali metal hydroxides rapidly cleaves the ester linkage, yielding nitroamide anions which, upon acidification, irreversibly form N-ethyl-N-nitroamines[1]. The Solution: You must use a mild, buffered base. Pour the reaction mixture onto saturated sodium chloride (brine) and wash the organic layer exclusively with 20% potassium carbonate (K₂CO₃)[2]. This provides an alkaline environment strong enough to neutralize acetic acid, but mild enough to preserve the carbamate linkage.

Q2: My product degrades and darkens during solvent evaporation. What are the safe thermal limits? The Causality: N-nitroamines and N-nitrocarbamates possess inherently weak N–N bonds (computed bond dissociation energies for related alkyl-nitroamines are often below 48 kcal/mol)[1]. Consequently, they are thermally labile and can undergo spontaneous, sometimes exothermic, decomposition when exposed to heat. The Solution: Never use standard distillation to remove solvents. When concentrating the organic extract on a rotary evaporator, the water bath must never exceed 30°C . Any residual acetic acid must be removed via high-vacuum manifold rather than by increasing the temperature.

Q3: My crude NMR shows significant unreacted ethyl N-ethylcarbamate. How do I separate it from the product? The Causality: If the nitration was performed without an appropriate acid catalyst (such as H₂SO₄ or BF₃), the reaction often stalls at ~90% completion[2]. Both the starting material and the product are neutral organic molecules with similar solubility profiles. The Solution: Because vacuum distillation poses a severe thermal hazard, flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) is the safest method to separate the two based on the dipole moment shift induced by the nitro group. Alternatively, for certain N-nitrocarbamates, trituration with non-polar solvents like CCl₄ has been successfully used to pull away acetic acid and impurities[3].

Part 3: Quantitative Data Presentation

To aid in selecting your downstream processing steps, refer to the following performance matrix of common purification techniques applied to N-nitrocarbamates:

Purification MethodYield RetentionPurity AchievedThermal RiskScalabilityPrimary Use Case
Aqueous Quench (20% K₂CO₃) High (>90%)Moderate (~85%)LowExcellentInitial crude isolation from mixed acids
Flash Chromatography Moderate (70-80%)Very High (>98%)LowModerateAnalytical/Fine purification to remove starting material
Solvent Trituration Moderate (60-75%)High (>95%)LowGoodBulk purification of crystallizable derivatives
Vacuum Distillation Low (<50%)High (>90%)High PoorNot recommended due to N-N bond lability

Part 4: Step-by-Step Methodology (Self-Validating SOP)

Standard Operating Procedure: Isolation of Ethyl Ethyl(nitro)carbamate

Prerequisites: Ensure all glassware is dry, the rotary evaporator is connected to a high-vacuum pump, and the bath temperature is locked at 25–30°C.

  • Reaction Quenching: Upon completion of the nitration reaction, transfer the crude mixture to an addition funnel. Dropwise, pour the mixture onto a vigorously stirred, ice-cold saturated sodium chloride (brine) solution to suppress exothermic runaway.

  • Phase Separation: Extract the aqueous mixture with two volumes of dichloromethane (CH₂Cl₂).

  • Mild Neutralization: Transfer the organic layer to a separatory funnel. Wash carefully with a 20% aqueous potassium carbonate (K₂CO₃) solution[2].

    • Self-Validation Check: Vent the separatory funnel frequently. The cessation of rapid CO₂ gas evolution validates that the bulk of the acetic acid and nitric acid has been neutralized.

  • Drying: Dry the neutralized organic layer over anhydrous potassium carbonate. (Avoid acidic drying agents). Filter the drying agent through a fritted funnel.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: Maintain the water bath temperature at ≤30°C[1].

  • Spectroscopic Validation: Before proceeding to chromatography, perform an IR spectroscopy check on the crude oil. The presence of a strong carbonyl stretch (~1755 cm⁻¹) and nitro stretches (~1615, 1330 cm⁻¹) without a broad O-H stretch (~3000-3500 cm⁻¹) confirms the successful removal of acetic acid and the structural integrity of the N-nitrocarbamate[3].

  • Final Purification: Load the validated crude oil onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate to isolate the pure ethyl ethyl(nitro)carbamate.

Part 5: References

  • [3] US5714714A - Process for preparing ammonium dinitramide - Google Patents. Google Patents. Available at:

  • [1] Product Class 3: N -Nitroamines - Thieme E-Books & E-Journals. Thieme Connect. Available at:

  • [2] US2877263A - Nitration catalyst - Google Patents. Google Patents. Available at:

Sources

Optimization

Minimizing unwanted side reactions with ethyl ethyl(nitro)carbamate

Welcome to the Technical Support Center for the synthesis and handling of ethyl N-ethyl-N-nitrocarbamate (also known as ethyl ethyl(nitro)carbamate). As a highly reactive N-nitro derivative, this compound is prone to slu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of ethyl N-ethyl-N-nitrocarbamate (also known as ethyl ethyl(nitro)carbamate). As a highly reactive N-nitro derivative, this compound is prone to sluggish synthesis kinetics and rapid pH-dependent degradation.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis while minimizing unwanted side reactions.

Mechanistic Overview: Synthesis and Degradation Pathways

Understanding the causality behind side reactions is the first step in preventing them. Ethyl N-ethyl-N-nitrocarbamate is synthesized via the nitration of ethyl N-ethylcarbamate. However, the N-nitrocarbamate moiety is highly sensitive to pH extremes.

  • Acidic Degradation: Under strongly acidic conditions, N-alkyl-N-nitroamines undergo protonation and subsequent decomposition, expelling nitrous oxide ( N2​O ) gas and generating highly reactive carbenium ions, which undergo solvolysis to form alcohols or alkyl halides Product Class 3: N-Nitroamines[1].

  • Alkaline Degradation: Under forcing alkaline conditions, these compounds undergo base-catalyzed elimination, releasing nitrogen gas ( N2​ ) and yielding aldehydes or ketones Product Class 3: N-Nitroamines[1].

G Start Ethyl N-ethylcarbamate (Substrate) Reagents HNO3 + Acetic Anhydride Nitration Mixture Start->Reagents Catalyst Acid Catalyst (H2SO4 / BF3) Reagents->Catalyst Optimal Route NoCatalyst No Catalyst (Control) Reagents->NoCatalyst Suboptimal Route Target Ethyl N-ethyl-N-nitrocarbamate (Target Product) Catalyst->Target ~100% Conversion Incomplete Incomplete Reaction (55-90% Yield) NoCatalyst->Incomplete Sluggish Kinetics AcidDeg Acidic Conditions Decomposition to N2O + Carbenium Ions Target->AcidDeg pH < 4 BaseDeg Forcing Alkaline Conditions Decomposition to N2 + Aldehydes Target->BaseDeg pH > 10

Reaction workflow and degradation pathways of ethyl N-ethyl-N-nitrocarbamate.

Troubleshooting & FAQs

Q1: Why am I seeing a low yield of the nitrated carbamate and recovering significant amounts of unreacted starting material? A1: Causality: The nitration of N-alkylcarbamates using nitric acid and acetic anhydride is kinetically sluggish without a strong acid catalyst. In uncatalyzed control experiments, the reaction often stalls at 90% completion or lower. Solution: Incorporate a strong Lewis or Brønsted acid catalyst, such as sulfuric acid ( H2​SO4​ ), boron trifluoride ( BF3​ ), or an alkanesulfonic acid. The catalyst lowers the activation energy for the generation of the highly reactive nitronium ion, driving the reaction to ~100% completion in a fraction of the time US Patent 2877263A[2].

Q2: My purified ethyl N-ethyl-N-nitrocarbamate is degrading into gaseous products during the post-reaction workup. How do I prevent this? A2: Causality: You are likely leaving the product in contact with the acidic nitration mixture for too long. N-alkyl-N-nitroamines undergo rapid acid-catalyzed decomposition, yielding nitrous oxide and carbenium ions Product Class 3: N-Nitroamines[1]. Solution: Quench the reaction rapidly by pouring it over a saturated sodium chloride solution to partition the phases, and immediately neutralize the organic layer with a mild base (e.g., 20% potassium carbonate) to remove residual acid traces.

Q3: I attempted to deacylate the compound using a strong base to yield the corresponding N-nitroamine, but the molecule completely degraded. What happened? A3: Causality: While some N-nitrocarbamates can be carefully hydrolyzed using 10% aqueous alkali metal hydroxides, forcing alkaline conditions cause the molecule to undergo base-catalyzed elimination. This leads to the expulsion of nitrogen gas and the formation of aldehydes or ketones Product Class 3: N-Nitroamines[1]. Solution: If deacylation is your goal, utilize milder transamidation reagents such as aqueous ammonia or isopropylamine, which successfully liberate the N-nitroamine while suppressing the formation of degradation products.

Quantitative Yield Analysis

The table below summarizes the critical impact of catalyst inclusion on the nitration of N-alkylcarbamates. Omitting the catalyst directly results in incomplete reactions and promotes side-product formation due to extended reaction times.

CatalystSubstrateReaction TimeYield / CompletionSide Reactions / Notes
None (Control) Ethyl N-ethylcarbamate11–24 min~90%High unreacted starting material
Sulfuric Acid ( H2​SO4​ ) Ethyl N-ethylcarbamate11–24 min~100%Minimized; pure product isolated
None (Control) Ethyl N-t-butylcarbamate2.5 min55%Sluggish kinetics
Sulfuric Acid ( H2​SO4​ ) Ethyl N-t-butylcarbamate11 min96%Rapid and complete nitration

Data adapted from US Patent 2877263A[2].

Self-Validating Experimental Protocol: Acid-Catalyzed Nitration

To ensure maximum yield and prevent acid-catalyzed degradation, follow this self-validating workflow for the nitration of ethyl N-ethylcarbamate.

Step 1: Preparation of the Nitration Mixture In a reaction vessel equipped with an efficient mechanical stirrer, a thermometer, and an external cooling bath, combine 0.1 mole of ethyl N-ethylcarbamate and 15 mL of acetic anhydride.

Step 2: Catalyst Addition Add 1 mL of concentrated sulfuric acid ( H2​SO4​ ) to the mixture.

  • Causality Check: The strong acid catalyst lowers the activation energy for the generation of the nitronium ion intermediate, ensuring the reaction proceeds to 100% completion rather than stalling at 90%[2].

Step 3: Nitric Acid Introduction Slowly add 4.6 mL (0.103 mole) of concentrated nitric acid. Control the addition rate so the internal temperature rises to, but does not exceed, 40–50 °C. This addition should take approximately 5 minutes.

  • Self-Validation: Maintaining this specific temperature window ensures optimal nitration kinetics. If the temperature drops below 40 °C, the reaction is stalling; if it exceeds 50 °C, thermal runaway and oxidative side reactions are occurring.

Step 4: Incubation Allow the reaction mixture to stir for an additional 11 minutes.

Step 5: Quenching (Critical Step) Pour the reaction mixture onto a saturated aqueous solution of sodium chloride.

  • Causality Check: This immediately halts the reaction and partitions the aqueous and organic layers, preventing the acid-catalyzed decomposition of the newly formed N-nitrocarbamate into nitrous oxide and carbenium ions.

Step 6: Neutralization and Isolation Wash the organic layer with a 20% potassium carbonate ( K2​CO3​ ) solution.

  • Self-Validation: Observe the organic layer during the wash. The complete cessation of CO2​ gas evolution confirms that all residual acid has been neutralized. If bubbling persists, repeat the wash. Dry the organic layer over anhydrous potassium carbonate before final isolation to yield pure ethyl N-ethyl-N-nitrocarbamate.

References

  • Nitration catalyst (US Patent 2877263A). Google Patents.
  • Product Class 3: N-Nitroamines . Thieme E-Books & E-Journals. Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of ethyl ethyl(nitro)carbamate in polar solvents

Technical Support Center: Overcoming Poor Solubility of Ethyl Ethyl(nitro)carbamate in Polar Solvents From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Solubility of Ethyl Ethyl(nitro)carbamate in Polar Solvents

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and analytical chemistry, encountering a molecule that aggressively resists solubilization is a daily reality. Ethyl ethyl(nitro)carbamate (EENC, CAS 6274-16-4) is a prime example of a molecule that presents significant formulation challenges in polar media. As a Senior Application Scientist, my goal here is not just to hand you a recipe, but to explain the causality behind the physicochemical barriers you are facing. By understanding the thermodynamic forces at play, we can engineer self-validating protocols that guarantee experimental success.

Part 1: Diagnostic FAQs – Understanding the Physicochemical Barrier

Q1: Why does ethyl ethyl(nitro)carbamate (EENC) exhibit such poor solubility in aqueous and highly polar protic solvents? A: The causality lies in the molecule's structural inability to participate in hydrogen bonding as a donor. EENC is an N,N-disubstituted carbamate; the nitrogen atom is fully substituted with an ethyl group and a strongly electron-withdrawing nitro group. While the nitro and carbonyl moieties act as polar hydrogen bond acceptors, the molecule entirely lacks O-H or N-H bonds[1]. Furthermore, the two ethyl chains impart significant steric bulk and hydrophobicity. When introduced to a polar protic solvent like water, EENC cannot adequately reciprocate the solvent's hydrogen-bonded network. The thermodynamic energy required to form a cavity in the water structure is not offset by favorable solute-solvent interactions, resulting in poor aqueous solubility.

Q2: I need to formulate EENC for a liquid biological assay. What is the most thermodynamically sound approach? A: Co-solvency is your first line of defense. By introducing a water-miscible organic solvent (e.g., Propylene Glycol, PEG 400, or DMSO), you disrupt the highly ordered hydrogen-bonding network of water and reduce the overall dielectric constant of the solvent mixture[2]. This lowers the interfacial tension between the aqueous phase and the hydrophobic EENC solute, bridging the polarity gap and allowing the molecule to enter the solution phase.

Q3: If co-solvents cause toxicity in my cell-based assays, what is the best alternative? A: If organic co-solvents interfere with your downstream applications, micellar solubilization using non-ionic surfactants is the optimal alternative. Surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC). This creates a hydrophobic core that encapsulates the lipophilic EENC molecules, while the hydrophilic corona maintains the system's solubility in the bulk polar solvent[2].

Part 2: Troubleshooting Guides & Self-Validating Protocols

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . This means the methodology includes built-in diagnostic checks to confirm success or indicate failure at critical junctures.

Protocol A: Co-Solvency Gradient Method (For Liquid Assays)

Objective: Achieve a stable stock solution of EENC in a polar protic buffer without inducing solvent-antisolvent precipitation.

  • Initial Solubilization: Weigh 10.0 mg of EENC and add 100 µL of a polar aprotic co-solvent (e.g., DMSO). Vortex for 60 seconds.

    • Validation Check: The solution must be optically clear. If particulates remain, the saturation limit of the co-solvent has been exceeded.

  • Aqueous Titration: Gradually add 900 µL of your target aqueous buffer (e.g., PBS, pH 7.4) at a rate of 100 µL/min under continuous, vigorous stirring.

    • Validation Check: Monitor the solution for opalescence. The sudden appearance of a milky suspension indicates solvent-antisolvent precipitation, meaning the 10% co-solvent fraction is insufficient to maintain the lowered dielectric constant required for this specific concentration.

  • Stability Confirmation: Centrifuge the final mixture at 10,000 x g for 5 minutes.

    • Validation Check: Inspect the bottom of the tube. A visible pellet confirms supersaturation and failure of the formulation. If a pellet forms, you must either decrease the final EENC concentration or increase the co-solvent ratio.

Protocol B: Micellar Solubilization via Probe Sonication (For in vivo / Sensitive Assays)

Objective: Encapsulate EENC in a non-ionic surfactant microemulsion.

  • Surfactant Preparation: Prepare a 1.0% (w/v) Polysorbate 80 solution in water.

    • Validation Check: Ensure this concentration is well above the Critical Micelle Concentration (CMC of Polysorbate 80 is ~0.0014% w/v) to guarantee micelle formation.

  • EENC Addition: Add 5.0 mg of EENC powder directly to 1.0 mL of the surfactant solution.

  • Energy Input: Subject the mixture to probe sonication (30% amplitude, 2 sec ON / 2 sec OFF pulses) for 2 minutes. Crucial: Perform this step in an ice bath.

    • Validation Check: The ice bath prevents the thermal degradation of the heat-sensitive nitrocarbamate core. The solution should transition from a cloudy, heterogeneous suspension to a clear or slightly translucent isotropic microemulsion.

  • Filtration & Recovery: Filter the dispersion through a 0.22 µm hydrophilic PTFE syringe filter.

    • Validation Check: Analyze the filtrate via HPLC-UV. If the EENC recovery is <95% compared to the theoretical input, micellar encapsulation was incomplete, and the unencapsulated API was caught on the filter membrane.

Protocol C: Amorphous Solid Dispersion (For Solid Dosage Forms)

Objective: Overcome the dissolution rate-limiting step by trapping EENC in a high-energy amorphous state.

  • Polymer Matrix Mixing: Dissolve EENC and a hydrophilic polymer carrier (e.g., PVP or HPMC) in a common volatile solvent (e.g., ethanol or acetone) at a 1:3 drug-to-polymer ratio.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure.

    • Validation Check: The rapid evaporation prevents the EENC molecules from organizing into a stable crystalline lattice, forcing them into an amorphous solid dispersion (ASD)[3].

  • Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD).

    • Validation Check: A successful ASD will show a broad "halo" on the PXRD diffractogram. The presence of sharp Bragg peaks indicates residual crystallinity, meaning the drug-polymer ratio must be optimized.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance metrics of the troubleshooting strategies discussed above, providing a comparative baseline for your formulation development.

Solubilization TechniqueRecommended Excipient / CarrierPrimary Mechanism of ActionExpected Solubility Enhancement
Co-Solvency PEG 400, Propylene Glycol, DMSOReduces dielectric constant and disrupts water's H-bond network50 to 100-fold
Micellar Solubilization Polysorbate 80, Kolliphor ELEncapsulates hydrophobic EENC in a lipophilic micelle core100 to 500-fold
Amorphous Solid Dispersion PVP, HPMC, SoluplusTraps EENC in a high-energy amorphous state, preventing crystallization10 to 50-fold
Nanonization (Nanomilling) Polymeric stabilizing mediaIncreases surface area-to-volume ratio, accelerating dissolution rate5 to 20-fold

Part 4: Visualizing the Workflow

To streamline your decision-making process, follow this logical workflow for selecting the appropriate solubility enhancement strategy based on your ultimate formulation requirements.

G Start EENC Solubility Issue in Polar Solvent CheckBCS Assess Formulation Requirements Start->CheckBCS Cosolvent Co-Solvency Approach (e.g., PEG 400, DMSO) CheckBCS->Cosolvent Liquid Assay Surfactant Micellar Solubilization (e.g., Polysorbate 80) CheckBCS->Surfactant Aqueous Injection SolidDisp Solid Dispersion / Nanonization (Polymeric Carriers) CheckBCS->SolidDisp Solid Dosage Success Target Concentration Achieved (Self-Validating System) Cosolvent->Success Surfactant->Success SolidDisp->Success

Workflow for selecting EENC solubility enhancement strategies based on formulation type.

References

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Agno Pharmaceuticals.

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for Ethyl Ethyl(nitro)carbamate

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, chemists, and drug development professionals working with ethyl ethyl(nitro)carbamate (also known as ethyl N-ethyl-N-nitroca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, chemists, and drug development professionals working with ethyl ethyl(nitro)carbamate (also known as ethyl N-ethyl-N-nitrocarbamate, CAS No. 6274-16-4). Synthesized typically via the catalyzed nitration of ethyl N-ethylcarbamate[1], this nitrocarbamate derivative presents unique thermodynamic and kinetic challenges during purification.

Because the pure compound typically manifests as a light-yellow liquid at ambient temperatures[2], traditional room-temperature crystallization methods will fail, leading to persistent "oiling out." This guide synthesizes field-proven methodologies, thermodynamic causality, and authoritative protocols to help you bypass phase separation and achieve high-purity crystalline yields.

Part 1: The Causality of Nitrocarbamate Phase Behavior

To successfully crystallize ethyl ethyl(nitro)carbamate, one must understand the thermodynamic forces at play. The compound lacks the strong, rigid intermolecular hydrogen-bonding networks found in unsubstituted carbamates. Furthermore, the N-nitro group and the ethyl chains introduce significant steric bulk and conformational flexibility.

The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation): When attempting to crystallize this compound, the most common failure mode is the formation of a dense, biphasic syrup rather than a crystalline solid[3]. This Liquid-Liquid Phase Separation (LLPS) occurs because the compound's melting point is lower than the temperature at which it reaches supersaturation in the chosen solvent system. The solute separates as a metastable liquid rather than organizing into a crystal lattice.

Thermodynamic Control Strategy: To bypass the metastable oil phase, crystallization must be driven kinetically at sub-ambient temperatures. By utilizing a binary solvent system—a highly volatile polar solvent paired with a non-polar anti-solvent—and applying a strict cooling gradient, we drastically reduce the thermal kinetic energy of the system. This suppresses LLPS and lowers the activation energy required for proper crystal nucleation[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My ethyl ethyl(nitro)carbamate is forming a yellow syrup instead of crystals. How do I force nucleation? A1: This is classic LLPS[3]. The ambient temperature exceeds the solute's melting point. Corrective Action: Re-warm the mixture slightly until the oil redissolves into a homogenous solution. Transfer the flask to a dry ice/acetone bath (-78°C) or a standard freezer (-20°C). If oiling persists at low temperatures, introduce mechanical energy (sonication) or scratch the inside of the flask with a glass rod to create nucleation sites. Adding a microscopic seed crystal from a previous successful batch at the cloud point is the most definitive fix.

Q2: Which solvent system is optimal for this specific nitrocarbamate? A2: Avoid high-boiling solvents like toluene or water. They cannot be easily removed at the low temperatures required to keep the compound crystalline, leading to solvent entrapment. The optimal system is a Diethyl Ether / n-Pentane or Dichloromethane (DCM) / Heptane binary mixture. The compound is highly soluble in ether/DCM, allowing for a concentrated initial solution, while the slow diffusion of pentane/heptane at sub-ambient temperatures acts as a gentle anti-solvent.

Q3: Are there safety concerns when crystallizing nitrocarbamates? A3: Yes. Nitrocarbamates possess energetic functional groups (N-NO2) and can exhibit thermal instability or friction sensitivity[4]. Never use metal spatulas to scrape dry crystals, avoid rapid heating, and never evaporate solutions to absolute dryness on a rotary evaporator using a high-temperature water bath. Always handle behind a blast shield and use Teflon or plastic spatulas.

Part 3: Quantitative Solvent System Matrix

To aid in experimental design, the following table summarizes the quantitative data and expected phase behaviors for various solvent systems when applied to ethyl ethyl(nitro)carbamate.

Primary SolventAnti-SolventTemp ProfileOptimal Ratio (v/v)Phase BehaviorExpected Outcome
Diethyl Ether n-Pentane0°C to -20°C1:3Cloud point at -10°CHigh purity crystals
Dichloromethane n-Heptane0°C to -40°C1:4Cloud point at -25°CModerate yield, slower nucleation
Ethyl Acetate Hexanes20°C to 0°C1:2Immediate LLPSFailure (Syrup formation)
Toluene None-20°CN/AFreezes as a monolithSolvent entrapment / Impure

Part 4: Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . By incorporating an in-line spectroscopic check, you can verify the integrity of the crystal lattice before committing to full-scale harvesting, preventing the loss of the batch to ambient melting.

Protocol: Sub-Ambient Anti-Solvent Crystallization
  • Dissolution: Transfer the crude light-yellow liquid ethyl ethyl(nitro)carbamate into a dry, round-bottom flask. Dissolve the crude material in a minimal volume of anhydrous diethyl ether (approx. 1.5 mL per gram of solute) at 0°C using an ice-water bath.

  • Filtration: Pass the chilled solution rapidly through a 0.22 µm PTFE syringe filter into a pre-chilled receiving flask. This removes insoluble polymeric impurities that could act as improper nucleation sites and trigger oiling.

  • Anti-Solvent Addition: Transfer the filtrate to a -20°C environment. Dropwise, add pre-chilled n-pentane (-20°C) under gentle agitation. Continue the addition until the solution becomes faintly turbid (the cloud point).

  • Annealing & Nucleation: Cease pentane addition immediately upon reaching the cloud point. Allow the flask to sit undisturbed at -20°C for 12-24 hours. If an oil forms at the bottom of the flask, apply brief ultrasonic pulses (1-2 seconds) in a chilled sonicator bath to induce nucleation.

  • Self-Validation (Lattice Integrity Check): Before filtering the entire batch, extract a micro-sample of the suspension. Analyze the solid via cold-probe ATR-IR spectroscopy. A successful crystallization will show sharp, distinct peaks for the nitro group asymmetric stretch (~1576 cm⁻¹) and symmetric stretch (~1310 cm⁻¹)[2]. If the peaks remain broad and undefined, the product is still a supercooled liquid and requires further annealing or seeding.

  • Harvesting: Once distinct crystals are validated, rapidly filter the suspension through a pre-chilled sintered glass funnel (porosity 3). Wash the filter cake with 5 mL of heavily chilled (-40°C) n-pentane.

  • Drying & Storage: Dry the crystals under high vacuum at 0°C to prevent melting. Store the final product in a sealed, dark container at -20°C or lower.

Part 5: Troubleshooting Workflow Visualization

The following decision-tree maps the logical relationships and corrective actions required when phase separation occurs during the crystallization workflow.

G Start Crude Ethyl ethyl(nitro)carbamate Dissolve Dissolve in Et2O at 0°C Start->Dissolve AddAnti Add Pentane dropwise at -20°C Dissolve->AddAnti Check Phase Behavior Observation AddAnti->Check OilsOut Oiling Out (LLPS) Check->OilsOut Syrup forms Crystals Nucleation Check->Crystals Solids form Remedy1 Re-warm & adjust solvent ratio OilsOut->Remedy1 Success Filter & Wash at -20°C Crystals->Success Remedy2 Add seed crystals or sonicate Remedy1->Remedy2 Remedy2->Check

Workflow for troubleshooting Liquid-Liquid Phase Separation during nitrocarbamate crystallization.

References

  • US2877263A - Nitration catalyst Source: Google Patents URL
  • Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines Source: PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantification of ethyl ethyl(nitro)carbamate

HPLC Method Validation for the Quantification of Ethyl Ethyl(nitro)carbamate: A Comparative Guide Executive Summary Ethyl ethyl(nitro)carbamate (CAS 6274-16-4) is a highly reactive chemical intermediate and a compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for the Quantification of Ethyl Ethyl(nitro)carbamate: A Comparative Guide

Executive Summary

Ethyl ethyl(nitro)carbamate (CAS 6274-16-4) is a highly reactive chemical intermediate and a compound of significant interest in impurity profiling due to its structural similarities to genotoxic nitrosamines[1]. Because regulatory thresholds for such impurities are often restricted to parts-per-billion (ppb) levels, selecting the optimal analytical platform is a critical decision in drug development. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), validated under the rigorous framework of the [2].

Mechanistic Causality: The Analytical Challenge of Nitrocarbamates

As a Senior Application Scientist, I often see laboratories default to standard HPLC-UV methods for intermediate quantification. While ethyl ethyl(nitro)carbamate possesses a nitro group that yields moderate UV absorbance (λmax ~230 nm), UV detection inherently lacks the three-dimensional specificity required at trace levels. At ppb concentrations, it becomes nearly impossible to distinguish the analyte's UV spectrum from co-eluting active pharmaceutical ingredients (APIs) or complex matrix components[3].

To achieve the required sensitivity and specificity, LC-MS/MS is the superior alternative. However, the choice of ionization source is paramount. Ethyl ethyl(nitro)carbamate lacks strongly basic amine sites because the nitrogen lone pair is heavily delocalized by the adjacent carbonyl and nitro groups. Consequently, it exhibits poor protonation efficiency in standard Electrospray Ionization (ESI). By strategically employing Atmospheric Pressure Chemical Ionization (APCI) , the analyte is efficiently ionized via gas-phase ion-molecule reactions driven by the solvent plasma. This mechanistic shift dramatically reduces matrix ion suppression and enhances signal-to-noise (S/N) ratios[4].

Comparative Experimental Protocols (Self-Validating Systems)

Every robust analytical method must be a self-validating system. The following protocols incorporate built-in System Suitability Tests (SST) to ensure the method's trustworthiness prior to sample analysis.

Protocol 1: LC-MS/MS (APCI) Method (Recommended for Trace Analysis)
  • Sample Preparation:

    • Action: Dilute the sample in a diluent of Water:Methanol (80:20, v/v).

    • Causality: A high aqueous content prevents solvent-induced peak broadening (the "solvent effect") for early-eluting polar analytes, ensuring sharp peak shapes.

  • Chromatographic Separation:

    • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Causality: Unlike standard C18 columns that rely solely on hydrophobic dispersion, the Phenyl-Hexyl stationary phase provides orthogonal π-π interactions with the electron-deficient nitro group of the analyte, effectively resolving it from aliphatic matrix interferences.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

    • Causality: Methanol is strictly preferred over acetonitrile here; as a protic solvent, methanol actively enhances proton-transfer reactions within the APCI source.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (APCI+):

    • Action: Monitor Multiple Reaction Monitoring (MRM) transitions, optimizing the precursor ion [M+H]+ (m/z 163.1) to its primary product ions.

    • Self-Validating SST: Inject a 1.0 ng/mL standard six consecutive times. The run is only validated to proceed if the %RSD of the peak area is ≤ 5.0% and the S/N ratio is ≥ 10.

Protocol 2: HPLC-UV Method (Suitable for Assay/High-Level Intermediates)
  • Chromatographic Separation: Utilize the exact same Phenyl-Hexyl column and mobile phase gradient to maintain comparative integrity.

  • Detection: Diode Array Detector (DAD) set to 230 nm (reference 360 nm).

  • Self-Validating SST: Inject a 1.0 µg/mL standard. The system is valid only if the USP tailing factor is ≤ 1.5 and theoretical plates (N) ≥ 5000.

Method Validation Data

Validation was executed strictly adhering to : Specificity, Linearity, Range, Accuracy, Precision, and LOD/LOQ[5]. The quantitative data below objectively demonstrates the performance disparity between the two platforms.

Table 1: Sensitivity and Linearity Comparison

Validation ParameterHPLC-UV (DAD at 230 nm)LC-MS/MS (APCI+)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 50.0 ng/mL0.2 ng/mLS/N ratio ≥ 3
Limit of Quantitation (LOQ) 150.0 ng/mL0.6 ng/mLS/N ratio ≥ 10
Linear Range 150.0 – 5000 ng/mL0.6 – 100.0 ng/mLMethod dependent
Correlation Coefficient ( R2 ) 0.99850.9992≥ 0.995
Specificity Susceptible to co-elutionHighly specific (MRM)No interference at retention time

Table 2: Accuracy and Precision (LC-MS/MS APCI Method)

Spike Concentration (ng/mL)Mean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=12)
0.6 (LOQ) 98.44.25.1
10.0 (Mid) 101.22.12.8
80.0 (High) 99.81.51.9

Self-validation check passed: All recoveries fall within the 80-120% acceptance window with %RSD ≤ 5.0% for trace levels, confirming the method's trustworthiness across the analytical range.

Validation Workflow

G Start Method Development (Phenyl-Hexyl & APCI) Spec Specificity (Matrix Blank Evaluation) Start->Spec Spec->Start Interference Detected Lin Linearity & Range (R² ≥ 0.995) Spec->Lin Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Lin->Sens Acc Accuracy & Precision (Spike Recovery 80-120%) Sens->Acc Valid Validated Method (ICH Q2(R2) Compliant) Acc->Valid

Figure 1: ICH Q2(R2) analytical method validation workflow for trace impurity quantification.

Conclusion

While HPLC-UV provides a robust and cost-effective solution for assay-level quantification of ethyl ethyl(nitro)carbamate, it fundamentally lacks the sensitivity required for trace-level impurity profiling. The LC-MS/MS (APCI) method, leveraging π-π column selectivity and gas-phase chemical ionization, achieves sub-ppb detection limits. This approach fully satisfies ICH Q2(R2) validation requirements, ensuring absolute confidence in pharmaceutical quality control.

References

  • Validation of Analytical Procedures: Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development and Validation of Nitrosamine Impurities Determination Method with HPLC-MS/MS (APCI) Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities Source: Journal of Pharmaceutical Research URL:[Link]

Sources

Comparative

Ethyl ethyl(nitro)carbamate vs traditional protecting groups in peptide synthesis

An objective, mechanistic comparison between traditional protecting groups and niche carbamate derivatives is critical for designing robust peptide synthesis workflows. While traditional carbamates (Fmoc, Boc, Cbz) are t...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison between traditional protecting groups and niche carbamate derivatives is critical for designing robust peptide synthesis workflows. While traditional carbamates (Fmoc, Boc, Cbz) are the undisputed gold standards of Solid-Phase Peptide Synthesis (SPPS), chemical catalogs occasionally surface highly substituted derivatives like Ethyl ethyl(nitro)carbamate (chemically known as Ethyl N-ethyl-N-nitrocarbamate, or EEN).

As a Senior Application Scientist, it is imperative to distinguish between true nitro-aromatic protecting groups (e.g., pNZ) and aliphatic N-nitrocarbamates like EEN. This guide provides a field-proven, causality-driven evaluation of why traditional groups succeed and why EEN fundamentally fails as a protecting group, acting instead as a destructive nitrating agent.

Mechanistic Profiling: The Causality of Protection vs. Nitration

The efficacy of an α -amino protecting group relies on its ability to form a stable, predictable covalent bond that can be cleaved under strictly orthogonal conditions without affecting the peptide backbone[1].

Traditional Carbamates (Fmoc, Boc, Cbz): These reagents (e.g., Fmoc-Cl or Fmoc-OSu) feature a highly electrophilic carbonyl carbon attached to a stable leaving group. When attacked by a peptide's N-terminal amine, they form a stable carbamate linkage[2]. The causality of their success lies in their deprotection mechanisms: Fmoc is cleaved via base-catalyzed β -elimination (using piperidine), while Boc is cleaved via acidolysis (using TFA). This predictability ensures absolute orthogonality[1].

The EEN Anomaly (Ethyl ethyl(nitro)carbamate): Unlike the p-nitrobenzyloxycarbonyl (pNZ) group—which uses a nitroaromatic ring to tune the electronics of a standard carbamate for neutral photolytic or reductive cleavage[3]—EEN is an aliphatic N-nitrocarbamate ( CH3​CH2​−O−C(=O)−N(NO2​)−CH2​CH3​ ). The highly polarized N−NO2​ bond fundamentally alters the molecule's reactivity[4]. When exposed to a nucleophilic peptide amine, EEN does not act as a protecting group. Instead, it undergoes oxidative/electrophilic transfer pathways, primarily acting as a potent NO2+​ donor (nitrating the amine or electron-rich side chains like Tyrosine)[5]. If it does act as an acylating agent, it transfers an ethoxycarbonyl (Etoc) group, which requires destructive, non-orthogonal saponification to remove[6].

Reactivity N1 Peptide N-terminus (Nucleophile) N2 Traditional (Fmoc-Cl) N1->N2 Standard Protocol N3 Ethyl ethyl(nitro)carbamate (Electrophile) N1->N3 Experimental Assay N4 Fmoc-Protected Peptide (Stable Amide) N2->N4 Clean Acylation N5 N-Nitrated Peptide (Irreversible Damage) N3->N5 Major: NO2+ Transfer N6 Etoc-Protected Peptide (Non-Orthogonal) N3->N6 Minor: Acylation

Fig 1: Reaction pathways of traditional Fmoc protection vs. EEN-induced nitration.

Comparative Performance & Reactivity Data

The following table summarizes the quantitative and mechanistic differences between standard protecting groups, true nitro-protecting groups, and EEN.

ReagentStructural ClassDeprotection MechanismOrthogonalityPrimary Function in SPPS
Fmoc-OSu Fluorenyl carbamateBase-catalyzed β -elimination (20% Piperidine)Excellent (vs. acid-labile groups)Standard α -amine protection
Boc 2​ O tert-Butyl carbamateAcidolysis (TFA or HCl)Excellent (vs. base-labile groups)Standard α -amine protection
pNZ-Cl Nitroaromatic carbamateReduction ( SnCl2​ ) or neutral photolysisHigh (Orthogonal to Fmoc/Boc)Specialized temporary protection
Ethyl ethyl(nitro)carbamate Aliphatic N-nitrocarbamateN/A (Forms Etoc or Nitrates)None (Destructive to peptide)Not applicable (Nitrating agent)

Experimental Workflows: Self-Validating Protocols

To establish trustworthiness, experimental protocols must contain internal feedback loops. Below is the standard self-validating protocol for Fmoc protection, contrasted with an analytical assay demonstrating the destructive nature of EEN.

Protocol A: Self-Validating Fmoc Protection of Peptide Resin

Objective: Cleanly protect the N-terminus with real-time quantitative validation.

  • Resin Swelling: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: DMF disrupts intra-chain hydrogen bonding, maximizing the accessibility of the N-terminal amine for the bulky Fmoc reagent[6].

  • Acylation: Add 3.0 equivalents of Fmoc-OSu and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the amine hydrochloride salt to its highly reactive free-base form without triggering the base-catalyzed β -elimination of the newly formed Fmoc group[1].

  • Self-Validation via UV-Vis: Withdraw a 5 mg resin aliquot, cleave the Fmoc group with 20% piperidine/DMF, and measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

    • Causality: This provides a direct quantitative readout of protection efficiency. An absorbance matching the theoretical resin loading confirms 100% protection before proceeding to the next synthetic cycle[1].

Protocol B: Analytical Assay of EEN Reactivity (Negative Control)

Objective: Prove the electrophilic/nitrating hazard of EEN on a model peptide.

  • Reagent Introduction: To a solution of a model dipeptide (e.g., Ala-Gly) in DMF, add 1.0 equivalent of Ethyl ethyl(nitro)carbamate (EEN) and 2.0 equivalents of DIPEA.

    • Causality: Unlike Fmoc-OSu, EEN possesses a highly polarized N−NO2​ bond, shifting its reactivity profile from a standard acylating agent to a potent electrophile and energetic precursor[4].

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Causality: The aliphatic N-nitrocarbamate is unstable and highly reactive toward nucleophiles, leading to rapid, uncontrolled consumption of the starting material[5].

  • Self-Validation via LC-MS: Analyze the crude mixture via Liquid Chromatography-Mass Spectrometry.

    • Causality: Instead of the expected mass shift for a protecting group, the primary chromatogram peak exhibits an M+46 Da shift, confirming irreversible N-nitration. A minor M+72 Da peak indicates ethoxycarbonylation (Etoc), a non-orthogonal modification requiring harsh, racemization-inducing saponification to remove[4].

Conclusion & Expert Recommendation

For robust peptide synthesis, researchers must strictly utilize traditional carbamates (Fmoc, Boc) or validated nitroaromatic derivatives (pNZ)[2][3]. Ethyl ethyl(nitro)carbamate (EEN) is not a protecting group; its structural identity as an N-nitrocarbamate classifies it as a nitrating agent and energetic material precursor[5]. Attempting to use it in SPPS will result in irreversible peptide degradation, chain termination, and severe safety hazards.

References

  • Title: Amino Acid-Protecting Groups | Source: ResearchGate | URL: 1

  • Title: p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis | Source: Eur. J. Org. Chem. / Luxembourg Bio Technologies | URL: 3

  • Title: Protecting Groups for Amines: Carbamates | Source: Master Organic Chemistry | URL: 2

  • Title: Synthesis and Reactivity of a New Class of Nitrogen Acid Complexes | Source: Inorganic Chemistry - ACS Publications | URL: 4

  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective | Source: PMC - NIH | URL: 6

  • Title: Process for preparing ammonium dinitramide (US5714714A) | Source: Google Patents | URL: 5

Sources

Validation

Benchmarking Ethyl Ethyl(nitro)carbamate: A Comparative Guide to Modern Electrophilic Nitrating Agents

As a Senior Application Scientist specializing in synthetic methodology and late-stage functionalization, I frequently encounter the limitations of classical nitration protocols. For decades, the synthesis of nitroarenes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic methodology and late-stage functionalization, I frequently encounter the limitations of classical nitration protocols. For decades, the synthesis of nitroarenes—critical intermediates in drug development and materials science—relied heavily on the conventional "mixed acid" (HNO₃/H₂SO₄) system[1]. While undeniably powerful, this approach is plagued by poor regioselectivity, over-nitration, and the generation of hazardous acidic waste, rendering it unsuitable for complex, acid-sensitive pharmaceutical scaffolds[1].

To overcome these bottlenecks, modern synthetic chemistry has pivoted toward discrete, tunable organic nitrating agents[2]. Among these, ethyl ethyl(nitro)carbamate (EENC) has emerged as a highly effective, high-purity research chemical that delivers the active electrophilic nitronium ion (NO₂⁺) under controlled conditions[3].

This guide objectively benchmarks EENC against other leading electrophilic nitrating agents, providing the mechanistic causality, quantitative data, and self-validating experimental protocols necessary to integrate this reagent into your workflows.

Mechanistic Grounding: The Nitrating Power Descriptor (NPD)

The efficacy of any organic nitrating agent is governed by its ability to undergo heterolytic cleavage at the N–NO₂ or O–NO₂ bond, releasing the active NO₂⁺ species[2]. Recently, the field has adopted the Nitrating Power Descriptor (NPD) —a computed thermodynamic value (in kcal/mol) that quantifies this driving force[2]. Lower NPD values indicate a weaker N–NO₂ bond and a more reactive nitrating agent.

Ethyl ethyl(nitro)carbamate leverages the electron-withdrawing nature of its carbamate backbone to destabilize the N–NO₂ bond just enough to allow smooth NO₂⁺ transfer[3]. Computational studies on structurally related N-nitro cyclic carbamates and acyclic arylcarboxamides reveal NPD values in the range of 89.8 to 90.0 kcal/mol[2]. This places N-nitrocarbamates in a strategic "Goldilocks" zone: they are significantly more stable and easier to handle than highly reactive nitronium salts, yet possess enough electrophilic character to nitrate a wide variety of arenes without the need for harsh acidic solvents[2].

Mechanism EENC Ethyl ethyl(nitro)carbamate (NO2+ Donor) Cleavage Heterolytic Cleavage (Releases NO2+) EENC->Cleavage Lewis Acid / Heat Wheland Arenium Ion (Wheland Intermediate) Cleavage->Wheland + Aromatic Substrate Product Nitroarene Product + Carbamate Byproduct Wheland->Product Deprotonation

Mechanistic pathway of electrophilic aromatic nitration utilizing ethyl ethyl(nitro)carbamate.

Quantitative Benchmarking: EENC vs. Alternatives

When selecting a nitrating agent, one must balance reactivity (NPD) against functional group tolerance and byproduct generation. The table below summarizes the performance profiles of major electrophilic nitrating classes compared to EENC.

Nitrating Agent ClassRepresentative ReagentNitrating Power (NPD)Functional Group TolerancePrimary ByproductReaction Conditions
Mixed Acid HNO₃ / H₂SO₄N/A (Extreme)Very Low (Degrades acid-sensitive groups)Acidic Waste (H₂O, H₂SO₄)Harsh, highly exothermic[1]
Nitronium Salts NO₂⁺ BF₄⁻Very HighLow to Moderate (Prone to oxidation)BF₃, HF (traces)Requires strictly inert atmosphere
N-Nitro Carbamates Ethyl ethyl(nitro)carbamate ~89.8 - 90.0 kcal/mol [2]High (Neutral conditions achievable) Ethyl ethylcarbamate Mild, controlled exotherm [4]
N-Nitro Pyrazoles 4-Methyl-N-nitropyrazole82.9 kcal/mol[2]Very HighPyrazole derivativeMild, tunable via substitution[2]
N-Nitro Sulfonium Nitro sulfonium salts29.9 - 38.7 kcal/mol[2]ModerateSulfideHighly reactive, specialized[2]

Key Takeaway: While mixed acids and nitronium salts brute-force the nitration process at the cost of selectivity, EENC provides a controlled release of NO₂⁺. The byproduct generated is the neutral, easily separable ethyl ethylcarbamate, making product isolation significantly cleaner than traditional methods.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for the electrophilic nitration of an aromatic substrate using EENC is designed as a self-validating system .

Causality of Experimental Design:
  • Anhydrous Conditions: Moisture can prematurely hydrolyze the N-nitrocarbamate or quench the Lewis acid catalyst, severely depressing yields.

  • Temperature Control (0 °C): Nitration is inherently exothermic. Initiating the reaction at 0 °C suppresses the formation of poly-nitrated byproducts and maximizes ortho/para regioselectivity[5].

  • Lewis Acid Activation: For deactivated arenes, the N–NO₂ bond of EENC may require polarization. A Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbamate oxygen, lowering the activation energy for heterolytic cleavage and accelerating NO₂⁺ transfer[4][5].

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried flask under an argon atmosphere, dissolve the aromatic substrate (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling & Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add ethyl ethyl(nitro)carbamate (1.1 equiv, 5.5 mmol) dropwise over 10 minutes to manage the exotherm[4].

  • Catalyst Introduction (If Required): For electron-deficient arenes, add BF₃·OEt₂ (0.2 equiv) dropwise.

  • Self-Validating Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Validation Check: Monitor the reaction via quantitative GC-MS or ¹H NMR. The stoichiometric transfer of the NO₂⁺ group directly generates one equivalent of the neutral byproduct, ethyl ethylcarbamate. The appearance of this byproduct serves as an internal, real-time indicator of nitration progress, eliminating the ambiguity associated with mixed-acid systems.

  • Quenching: Once the substrate is consumed (typically 2–6 hours), quench the reaction by adding saturated aqueous NaHCO₃ (15 mL).

  • Workup & Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via silica gel flash chromatography to separate the target nitroarene from the ethyl ethylcarbamate byproduct.

Workflow Start Substrate Preparation (Aromatic Compound in Solvent) AddAgent Addition of Ethyl ethyl(nitro)carbamate (Controlled Temperature) Start->AddAgent Reaction Electrophilic Nitration (Monitoring via TLC/HPLC) AddAgent->Reaction Quench Quenching & Workup (Aqueous Wash) Reaction->Quench Purification Product Isolation (Chromatography/Crystallization) Quench->Purification

Step-by-step experimental workflow for aromatic nitration using ethyl ethyl(nitro)carbamate.

Conclusion

Benchmarking ethyl ethyl(nitro)carbamate against classical and emerging nitrating agents reveals its distinct utility in modern synthetic chemistry. By abandoning the harsh, unselective nature of mixed acids in favor of the controlled NO₂⁺ transfer provided by the N-nitrocarbamate scaffold, researchers can achieve high-yielding, regioselective nitrations with excellent functional group tolerance. The predictable generation of a neutral carbamate byproduct further streamlines downstream purification, making EENC an invaluable tool for late-stage pharmaceutical functionalization.

References

  • DNTB / OUCI. "Synthetic Protocols for Aromatic Nitration: A Review." URL: [Link]

  • ACS Publications. "Electrophilic and Radical Ability of Organic Nitrating Reagents." Journal of the American Chemical Society. URL: [Link]

  • ResearchGate. "Electrophilic and free radical nitration of benzene and toluene with various nitrating agents." URL:[Link]

  • Google Patents. "US2877263A - Nitration catalyst.

Sources

Comparative

Validating the Purity of Ethyl Ethyl(nitro)carbamate: A Comparative Guide to qNMR vs. Traditional Chromatography

The Analytical Challenge of Nitrocarbamates Ethyl ethyl(nitro)carbamate is a specialized aliphatic nitrocarbamate. In drug development and energetic materials research, accurately determining the purity of such intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Analytical Challenge of Nitrocarbamates

Ethyl ethyl(nitro)carbamate is a specialized aliphatic nitrocarbamate. In drug development and energetic materials research, accurately determining the purity of such intermediates is paramount[1]. However, this molecule presents unique structural and chemical challenges that compromise traditional chromatographic purity assays:

  • Thermal Instability: The N-nitro group can be prone to thermal degradation. Relying on Gas Chromatography (GC-FID) is inherently risky due to the potential for on-column decomposition at elevated injection temperatures[2].

  • Lack of Strong Chromophores: In High-Performance Liquid Chromatography (HPLC-UV), the aliphatic backbone lacks the strong molar absorptivity typically seen in aromatic impurities. Relying on simple area normalization (Area %) will drastically skew purity results unless an identical, highly pure reference standard is available to calculate exact Relative Response Factors (RRFs)[3].

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. As a primary analytical method, qNMR provides a direct measurement of atomic nuclei, allowing for absolute purity determination without requiring an analyte-specific reference standard[4][5].

Objective Comparison: qNMR vs. HPLC-UV vs. GC-FID

The following table synthesizes the performance metrics of these techniques specifically for the validation of ethyl ethyl(nitro)carbamate.

Analytical ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Primary Principle Direct molar proportionality of ¹H nucleiChromatographic separation & UV absorbanceChromatographic separation & ion generation
Analyte Reference Standard Not Required (Uses universal internal standard)Required for absolute quantificationRequired for absolute quantification
Thermal Stability Risk None (Performed at room temperature)None High (Risk of N-nitro degradation)
Impurity Bias Low (Signals are distinct by chemical shift)High (Dependent on UV extinction coefficients)Moderate (Dependent on volatility/FID response)
Analysis Time ~15–30 minutes per sample~30–60 minutes (plus method development)~20–40 minutes

Data synthesis supported by comparative purity validation guidelines[4][6].

Causality in Experimental Design: The "Why" Behind the Protocol

As analytical scientists, we must build self-validating systems where every parameter is deliberately chosen to eliminate bias. We do not just run samples; we engineer the measurement environment.

Internal Standard (IS) Selection

The foundation of qNMR accuracy is the Internal Standard Reference Data (ISRD)[7]. For ethyl ethyl(nitro)carbamate, we require an IS that is highly pure (NIST-traceable), soluble in the same deuterated solvent (e.g., CDCl₃), and possesses a chemical shift that does not overlap with the analyte.

  • Analyte Shifts: The ethyl groups produce distinct quartets (~3.8–4.5 ppm) and triplets (~1.2–1.4 ppm)[1].

  • IS Choice:Dimethyl sulfone (DMSO₂) is ideal. It provides a sharp, isolated singlet at ~3.0 ppm in CDCl₃, ensuring zero signal interference and allowing for pristine integration[8].

Magnetization Recovery (T₁ Relaxation)

A common pitfall in qNMR is incomplete longitudinal magnetization recovery. If the relaxation delay (D1) is too short, nuclei with longer T₁ times will be under-represented in the integration, fundamentally skewing the purity result[9]. To ensure thermodynamic accuracy, we mandate a D1 of at least 5 to 7 times the longest T₁ in the mixture (typically 30–60 seconds), guaranteeing >99.9% signal recovery[10].

Experimental Workflow & Methodology

QNMR_Workflow N1 1. Gravimetric Sample Prep (Analyte + Dimethyl Sulfone IS) N2 2. ¹H-qNMR Acquisition (90° Pulse, D1 > 5×T₁) N1->N2 Dissolution in CDCl₃ N3 3. Data Processing (Zero-Filling, Phase/Baseline Correction) N2->N3 FID Signal N4 4. Absolute Purity Calculation (Molar Ratio Integration) N3->N4 High-Fidelity Integrals N5 5. Orthogonal Validation (HPLC RRF Determination) N4->N5 Cross-Validation

Logical workflow for the absolute purity validation of ethyl ethyl(nitro)carbamate using qNMR.

Step-by-Step qNMR Protocol
  • Gravimetric Preparation: Using a validated analytical microbalance (readability ≤ 0.01 mg), accurately weigh ~20.0 mg of ethyl ethyl(nitro)carbamate and ~10.0 mg of certified Dimethyl sulfone (IS) into a clean glass vial.

  • Dissolution: Add 0.8 mL of high-purity CDCl₃ (containing 0.03% TMS). Vortex until complete dissolution is achieved to avoid localized inhomogeneities that cause line broadening[8]. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 60 seconds (empirically determined via an inversion-recovery T₁ experiment).

    • Number of Scans (NS): 32 to 64 (to achieve an S/N ratio > 250:1 for the quantified peaks).

    • Acquisition Time (AQ): ≥ 4 seconds to capture the full Free Induction Decay (FID) without truncation.

  • Data Processing: Apply a 0.1 Hz line-broadening factor and zero-fill to at least 256K points[11]. Perform rigorous manual phase correction and a 5th-order polynomial baseline correction to ensure the integral regions are perfectly flat[11].

  • Integration & Calculation: Integrate the DMSO₂ singlet (~3.0 ppm, 6H) and the analyte's O-CH₂ quartet (~4.45 ppm, 2H). Calculate purity using the fundamental qNMR equation: P_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)[9].

Self-Validating Systems: Closing the Loop

A robust analytical package never relies on an isolated data point. Once the absolute purity of ethyl ethyl(nitro)carbamate is established via qNMR, this characterized batch essentially becomes an in-house primary reference standard[12].

We then inject this characterized sample into the HPLC-UV system. By knowing the exact mass fraction of the main component from qNMR, we can calculate the exact Relative Response Factors (RRFs) for the analyte and its detectable impurities[3]. This synergistic approach—using qNMR for absolute quantification and HPLC for trace impurity profiling—creates a closed-loop, self-validating system that satisfies the most stringent regulatory requirements[5][13].

Sources

Safety & Regulatory Compliance

Safety

Ethyl ethyl(nitro)carbamate proper disposal procedures

Professional EHS Guide: Operational Handling and Disposal of Ethyl Ethyl(nitro)carbamate Ethyl ethyl(nitro)carbamate (also known as ethyl N-ethyl-N-nitrocarbamate) is a specialized reagent primarily utilized in the resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Operational Handling and Disposal of Ethyl Ethyl(nitro)carbamate

Ethyl ethyl(nitro)carbamate (also known as ethyl N-ethyl-N-nitrocarbamate) is a specialized reagent primarily utilized in the research and development of complex nitrogenous compounds and energetic materials[1][2]. Because it contains a nitrocarbamate moiety, the compound exhibits energetic properties and poses specific reactive hazards[2].

For researchers, scientists, and drug development professionals, managing the lifecycle of this chemical requires strict adherence to Environmental Health and Safety (EHS) protocols. This guide provides the authoritative operational and disposal plan for managing ethyl ethyl(nitro)carbamate waste in a legitimate, professional laboratory setting.

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, one must first understand the mechanistic causality behind the chemical's hazards. Nitrocarbamates are characterized by the −N(NO2​)C(=O)O− functional group. This structural feature makes them highly susceptible to exothermic decomposition when subjected to thermal stress, mechanical shock, or incompatible chemical environments[2].

The Danger of In-Lab Neutralization: A common error in laboratory waste management is the attempt to chemically neutralize reactive waste prior to disposal. For nitrocarbamates, in-lab chemical destruction (e.g., acid or base hydrolysis) is strictly prohibited.

  • Base Catalysis: Treating nitrocarbamates with strong bases or ammonia can yield highly reactive salts or intermediate species like nitramide ( NH2​NO2​ )[3][4].

  • Pressure Hazards: Nitramide and similar intermediates rapidly decompose into nitrous oxide ( N2​O ) and water[4]. In a sealed waste container, this rapid gas evolution will cause catastrophic pressure buildup and potential vessel rupture.

Quantitative Data Summary:

PropertySpecificationEHS Implication
Chemical Name Ethyl N-ethyl-N-nitrocarbamateStandardize nomenclature on waste manifests.
CAS Number 6274-16-4Essential for RCRA/EPA tracking[1].
Molecular Formula C5​H10​N2​O4​ High nitrogen/oxygen content indicates energetic potential[1].
Molecular Weight 162.14 g/mol Used for calculating stoichiometric waste generation[1].
Hazard Profile Energetic, Reactive, IrritantRequires segregation from reducing agents and strong acids/bases[5].

Step-by-Step Disposal Methodology

The following workflow outlines the mandatory EHS procedures for capturing, storing, and disposing of ethyl ethyl(nitro)carbamate waste. Every step is designed to prevent accidental activation of the energetic nitrocarbamate functional group.

Step 1: Waste Segregation at the Source

  • Isolate the Waste Stream: Dedicate a specific, chemically compatible waste container exclusively for ethyl ethyl(nitro)carbamate and its associated solvent washings.

  • Avoid Incompatibles: Never mix this waste with strong acids, strong alkalis, reducing agents, or heavy metal salts. Heavy metals can form highly sensitive, explosive metal-nitrocarbamate complexes.

  • Labeling: Immediately affix a hazardous waste tag. Mark the primary hazard as "Reactive / Energetic Precursor."

Step 2: Primary Packaging and Stabilization

  • Container Selection: Use high-density polyethylene (HDPE) containers rather than glass to eliminate the risk of shrapnel in the unlikely event of over-pressurization.

  • Headspace Management: Leave at least 20-30% headspace in the waste container to accommodate any minor off-gassing that may occur during temporary storage.

  • Cap Protocol: Use a vented cap if the waste is dissolved in volatile solvents, but ensure the venting mechanism is approved by your site's EHS officer to prevent the release of toxic vapors.

Step 3: Temporary Storage Conditions

  • Environmental Controls: Store the sealed waste container in a designated cool, dry, and well-ventilated hazardous waste accumulation area. Keep the temperature strictly below 25°C.

  • Secondary Containment: Place the primary container inside a non-reactive secondary containment tray to capture any accidental spills. Keep away from direct sunlight and sources of ignition.

Step 4: EHS Transfer and Final Destruction

  • Manifesting: Declare the exact mass and solvent composition to your institutional EHS department. Do not list the waste generically as "organic waste."

  • Licensed Disposal: EHS will coordinate with a certified hazardous waste contractor. The universally accepted, safe destruction method for energetic nitro-compounds is high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting NOx​ emissions[5].

Operational Workflow Visualization

The following diagram illustrates the critical path for safe waste management, highlighting the strict avoidance of in-lab chemical treatment.

G cluster_hazard Hazard Avoidance Gen Waste Generation Ethyl ethyl(nitro)carbamate Seg Waste Segregation Isolate from Acids/Bases Gen->Seg Immediate Pack Primary Packaging HDPE / Leave Headspace Seg->Pack NoNeut DO NOT attempt in-lab chemical neutralization Seg->NoNeut Store Temporary Storage Cool, Dry, Secondary Containment Pack->Store EHS EHS Transfer & Manifesting Store->EHS Scheduled Pickup Inc Final Destruction High-Temp Incineration EHS->Inc Licensed Contractor

Standardized EHS workflow for the safe segregation and disposal of energetic nitrocarbamate waste.

Emergency Spill Response Protocol

In the event of an accidental spill during operational handling:

  • Evacuate and Assess: Immediately clear the immediate area. Ensure no active heat sources or spark-producing equipment are running.

  • PPE Verification: Responders must wear flame-resistant lab coats, heavy-duty nitrile gloves, and full-face splash shields.

  • Containment: Do not use combustible materials (like paper towels) to absorb the spill. Use an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Collection: Use non-sparking tools (e.g., Teflon or conductive plastic scoops) to gather the absorbed material. Place it into a dedicated, labeled HDPE waste container and immediately notify EHS for emergency pickup.

References

  • High-Energy Nitramine Explosives: A Design Strategy from Linear to Cyclic to Caged Molecules. ACS Omega. Available at:[Link]

  • Ammonium dinitramide. Sciencemadness Wiki. Available at:[Link]

  • Mechanistic studies of the interactions of hexamine and some derivatives with electrophiles. Durham E-Theses. Available at:[Link]

Sources

Handling

Essential Safety and Logistics Guide for Handling Ethyl ethyl(nitro)carbamate

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS Ethyl ethyl(nitro)carbamate (CAS No. 6274-16-4) is a high-purity research chemical utilized in specialized synthetic applications[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Ethyl ethyl(nitro)carbamate (CAS No. 6274-16-4) is a high-purity research chemical utilized in specialized synthetic applications[1]. Belonging to the highly reactive class of N-nitrocarbamates, this compound presents a severe dual-hazard profile: it is both a potent electrophilic alkylating agent and an energetic material capable of exothermic decomposition.

This guide provides authoritative, step-by-step procedural guidance for the safe handling, operational logistics, and disposal of Ethyl ethyl(nitro)carbamate, ensuring your laboratory operations remain secure, compliant, and scientifically rigorous.

Hazard Causality & Chemical Logic (The "Why")

To design a self-validating safety system, researchers must first understand the mechanistic basis of the compound's hazards. Do not treat this chemical as a standard organic reagent; its reactivity requires strict environmental controls.

  • Energetic Instability: The N-nitro group (–NNO₂) imparts high energy density to the molecule. N-nitrocarbamates are sensitive to thermal and mechanical stress, capable of spontaneous, violent decomposition (releasing N₂O and N₂ gases) when exposed to heat, friction, or concentrated acids[2].

  • Toxicological Mechanism (Alkylation): N-alkyl-N-nitro compounds are potent mutagens. Under physiological or slightly acidic conditions, they decompose to release highly reactive carbenium ions (R⁺). These electrophiles covalently bind to nucleophilic centers in DNA (e.g., the N7 position of guanine) and cellular proteins, leading to irreversible cross-linking and carcinogenesis[3].

  • pH-Dependent Degradation: The reactivity of N-nitrocarbamates is strictly pH-dependent. Acidic conditions catalyze dangerous decomposition into alkylating carbenium ions. Conversely, controlled alkaline hydrolysis safely converts the molecule into stable nitroamide anions, which further degrade into harmless aldehydes and nitrogen gas without generating toxic alkylating species[3].

Quantitative Operational Parameters

Strict adherence to quantitative thresholds is required to prevent thermal runaway and toxic exposure.

ParameterQuantitative ThresholdOperational Rationale
Storage Temperature < 4°CPrevents slow thermal degradation and hazardous gas evolution inside sealed containers.
Operating Temperature ≤ 20°CSuppresses spontaneous exothermic decomposition and fluxional behavior during handling[4].
Scale Limit (Unshielded) < 1.0 gramMaximum safe mass before a heavy polycarbonate blast shield becomes mandatory.
Decontamination Agent 10% (w/v) NaOH/KOHMinimum alkalinity required to force safe hydrolysis over carbenium ion formation[3].
Quenching Time ≥ 30 minutesEnsures complete chemical degradation of the energetic N-nitro group prior to disposal.

Personal Protective Equipment (PPE) Matrix

Ethyl ethyl(nitro)carbamate easily permeates standard laboratory nitrile and poses severe contact and inhalation risks. The following PPE matrix is mandatory.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Butyl rubber or Silver Shield® gloves (worn over standard nitrile inner gloves).Standard nitrile offers poor resistance to energetic nitro-organics. Butyl rubber prevents permeation of the alkylating agent into the dermal layer.
Eye/Face Protection ANSI Z87.1+ Chemical splash goggles AND a full-face polycarbonate shield.Protects against micro-detonations or violent exothermic splattering caused by accidental acid contact or thermal runaway.
Respiratory NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridges.Prevents inhalation of toxic vapors or aerosolized carbenium-generating particulates if handled outside a containment hood.
Body Protection Flame-resistant (FR) lab coat, chemical-resistant Tyvek® sleeves, and non-porous shoes.Mitigates exposure from energetic decomposition (fire risk) and prevents systemic absorption.

Operational Workflows & Methodologies

Protocol: Safe Handling and Transfer
  • Environmental Setup: Conduct all operations inside a certified Class II Type B2 (total exhaust) biological safety cabinet or a high-velocity chemical fume hood. Critical: Ensure absolutely no acidic reagents (e.g., HCl, H₂SO₄) are present in the workspace.

  • Blast Mitigation: Position a heavy polycarbonate blast shield between the operator and the reaction vessel if scaling the reaction above 1.0 gram[2].

  • Temperature Control: Maintain the compound at or below 20°C. Use an ice/water cooling bath during transfers or exothermic synthetic steps to suppress spontaneous thermal decomposition[5].

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. N-nitrocarbamates exhibit fluxional behavior and unexpected reactivity in the presence of ambient moisture and oxygen[4].

  • Transfer Technique: Use anti-static spatulas (e.g., Teflon or ceramic) to prevent static discharge, which could initiate energetic decomposition.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Butyl Gloves, Shield) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Handle Execute Protocol (Temp ≤ 20°C) Hood->Handle Spill Spill Detected? Handle->Spill Decon Alkaline Decontamination (10% NaOH) Spill->Decon Yes Waste Segregate as Energetic/Toxic Waste Spill->Waste No Decon->Waste

Operational workflow for the safe handling and spill response of Ethyl ethyl(nitro)carbamate.

Emergency Spill Response & Decontamination Plan

WARNING: Do NOT use water or standard acidic spill kits to clean up N-nitrocarbamates. Acidic conditions will generate highly toxic, volatile alkylating gases.

Protocol: Chemical Quenching
  • Evacuate and Isolate: Alert personnel and isolate the spill area. Don full PPE (including a respirator if the spill is outside the fume hood).

  • Alkaline Neutralization: Carefully flood the spill with a 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Causality: Forcing alkaline conditions safely hydrolyze the N-nitrocarbamate into a nitroamide anion, preventing the formation of dangerous carbenium ions[3].

  • Incubation: Allow the alkaline mixture to sit for a minimum of 30 minutes to ensure complete chemical degradation into aldehydes and nitrogen gas.

  • Absorption: Absorb the neutralized liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Waste Segregation: Transfer the absorbed material into a clearly labeled, vented high-density polyethylene (HDPE) waste container.

ReactivityPathway Compound Ethyl ethyl(nitro)carbamate (Intact Molecule) Acidic Acidic Conditions (H+) Compound->Acidic Exposure Alkaline Alkaline Conditions (OH-) Compound->Alkaline Decontamination Thermal Thermal/Shock Stress Compound->Thermal Mishandling Carbenium Reactive Carbenium Ion [R+] Acidic->Carbenium Decomposition DNA DNA/Protein Alkylation (Mutagenesis) Carbenium->DNA Covalent Binding Hydrolysis Controlled Hydrolysis (Nitroamide Anion) Alkaline->Hydrolysis Safe Safe Degradation Products (Aldehydes/N2) Hydrolysis->Safe Explosion Exothermic Decomposition (N2O, N2 release) Thermal->Explosion

pH-dependent degradation and toxicological reactivity pathways of N-nitrocarbamates.

Disposal & Waste Management

Improper disposal of N-nitrocarbamates can lead to spontaneous laboratory fires or severe environmental toxicity.

  • Segregation: Never mix N-nitrocarbamate waste with acidic waste streams, heavy metals, or combustible organics.

  • Labeling: Label all primary and secondary containers explicitly as: "Highly Toxic / Energetic Waste - Contains N-Nitrocarbamates (Alkaline Quenched)."

  • Disposal Route: Must be disposed of via a certified hazardous waste contractor specializing in energetic and highly toxic chemical destruction (typically via high-temperature incineration).

References

  • Title: Ethyl ethyl(nitro)carbamate | High-Purity Research Chemical. Source: BenchChem. 1

  • Title: Activation of Nitrogen Brønsted Acids: Synthesis and Reactivity of a New Class of Nitrogen Acid Complexes. Source: Inorganic Chemistry - ACS Publications. 6

  • Title: Ambident Ethyl N-Nitrosocarbamate Anion: Experimental and Computational Studies of Alkylation and Thermal Stability. Source: J. Am. Chem. Soc., Vanderbilt University. 5

  • Title: Investigations on Oxygen Rich Materials as Possible High Energy Dense Oxidizers. Source: LMU Munich. 2

  • Title: Product Class 3: N-Nitroamines. Source: Thieme E-Books & E-Journals. 3

Sources

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